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  • Product: 4-chloro-N-phenylpyridine-3-sulfonamide

Core Science & Biosynthesis

Foundational

4-Chloro-N-phenylpyridine-3-sulfonamide: A Strategic Building Block in Targeted Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, bifunctional chemical scaffolds. 4-Chloro-N-phenylpyridine-3-sulfonamide (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, bifunctional chemical scaffolds. 4-Chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5) has emerged as a highly privileged building block, particularly in the development of phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K) inhibitors [1, 2].

This technical whitepaper provides an in-depth analysis of the compound's structural properties, its highly predictable reactivity profile driven by nucleophilic aromatic substitution (SNAr), and its application in drug discovery pipelines. By understanding the mechanistic causality behind its reactivity, researchers can leverage this scaffold to rapidly generate diverse libraries of bioactive sulfonamide derivatives.

Physicochemical Profiling & Structural Dynamics

The utility of 4-chloro-N-phenylpyridine-3-sulfonamide stems from its precise spatial arrangement of functional groups. The molecule features a pyridine core, a highly electrophilic C4-chlorine atom, and a C3-sulfonamide moiety functionalized with a phenyl ring.

Quantitative Data Summary

To predict its behavior in both synthetic workflows and biological environments, the foundational physicochemical properties are summarized below [3, 4]:

PropertyValueMechanistic Implication
CAS Registry Number 163137-33-5Standard identifier for procurement and database querying.
Molecular Formula C11H9ClN2O2SDefines the exact atomic composition and mass.
Molecular Weight 268.72 g/mol Highly efficient lead-like molecular weight, allowing for downstream derivatization without exceeding Lipinski's Rule of 5.
Structural Core Pyridine-3-sulfonamideProvides critical hydrogen bond donor/acceptor vectors for kinase hinge region binding.
Electrophile C4-ChlorideActs as the primary leaving group for SNAr reactions.
LogP (Estimated) ~2.5 - 3.0Balances aqueous solubility with lipid membrane permeability, ideal for oral bioavailability optimization.

Chemical Reactivity: The Causality of SNAr at the C4 Position

The defining chemical characteristic of 4-chloro-N-phenylpyridine-3-sulfonamide is its exceptional susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C4 position. As an Application Scientist, it is critical to understand why this specific reaction is so favorable, rather than just knowing that it occurs.

Mechanistic Causality
  • Pyridine Nitrogen Activation: The electronegative pyridine nitrogen (position 1) creates a strong dipole, pulling electron density away from the ring. This leaves the C2 and C4 positions inherently electron-deficient. During nucleophilic attack at C4, the resulting negative charge in the transition state (the Meisenheimer complex) is stabilized by delocalization directly onto the pyridine nitrogen [5].

  • Synergistic Electron Withdrawal: The sulfonamide group at C3 acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. Its proximity (ortho) to the C4 chlorine further depletes electron density at the C4 carbon, dramatically lowering the activation energy barrier for nucleophilic attack.

  • Leaving Group Efficacy: Chloride is an excellent leaving group in SNAr reactions. Once the Meisenheimer complex forms, the rapid expulsion of the chloride ion restores aromaticity, driving the reaction to completion.

SNAr_Workflow SM 4-Chloro-N-phenylpyridine -3-sulfonamide Conditions Base (DIPEA) + Polar Solvent (DMF) 80-100°C, 12h SM->Conditions Amine Nucleophile (e.g., Aliphatic Amine) Amine->Conditions Meisenheimer Meisenheimer Complex (Transition State) Conditions->Meisenheimer Nucleophilic Attack at C4 Product 4-Amino-N-phenylpyridine -3-sulfonamide Derivative Meisenheimer->Product Chloride Elimination Validation LC-MS & 1H-NMR Validation Product->Validation

Workflow and mechanistic pathway for the SNAr derivatization of the C4 position.

Self-Validating Experimental Protocol: SNAr Derivatization

To translate this reactivity into practical application, the following protocol details the synthesis of a 4-amino-substituted derivative (a common precursor for PI3K inhibitors). This protocol is designed as a self-validating system , ensuring that each step provides measurable feedback.

Objective

Synthesize a 4-(alkylamino)-N-phenylpyridine-3-sulfonamide library compound via SNAr.

Reagents & Materials
  • Starting Material: 4-Chloro-N-phenylpyridine-3-sulfonamide (1.0 eq)

  • Nucleophile: Primary or secondary amine (e.g., cyclopentylamine) (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: In a flame-dried, argon-purged reaction vial, dissolve 4-chloro-N-phenylpyridine-3-sulfonamide (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

    • Causality: DMF is a highly polar aprotic solvent. It solvates the reactants effectively without hydrogen-bonding to the nucleophile, thereby maintaining the amine's nucleophilicity and accelerating the SNAr reaction.

  • Reagent Addition: Add the amine nucleophile (1.5 eq) followed by DIPEA (2.0 eq) dropwise at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the unreacted amine nucleophile.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90°C using a heating block for 8–12 hours.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction. The disappearance of the starting material mass (m/z 268.7) and the emergence of the product mass validate the conversion.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the final structure using 1H-NMR.

    • Validation Marker: In 1H-NMR, the successful displacement of the electron-withdrawing chlorine with an electron-donating amine will cause a distinct upfield shift (lower ppm) of the pyridine C5 proton due to increased electron shielding.

Biological Applications & Pharmacophore Mapping

The derivatives synthesized from 4-chloro-N-phenylpyridine-3-sulfonamide are not merely chemical curiosities; they are potent biological modulators. The pyridine-3-sulfonamide core is a validated pharmacophore in oncology and immunology [6].

Kinase Inhibition (PI3K / PI4K)

The PI3K/Akt signaling pathway is frequently hyperactivated in human cancers (e.g., pancreatic and breast cancer). Compounds containing the 4-amino-pyridine-3-sulfonamide motif (derived from our core building block) have demonstrated nanomolar inhibitory activity against PI3Kα [1, 2].

Pharmacophore Mapping:

  • Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kγ).

  • Sulfonamide Group: Projects into the affinity pocket, engaging in hydrogen bonding with conserved lysine or aspartate residues, dictating kinase selectivity.

  • C4-Substitution: The amine introduced via SNAr extends into the solvent-exposed region or adjacent hydrophobic pockets, allowing for the fine-tuning of pharmacokinetic properties.

Drug_Design Scaffold Pyridine-3-Sulfonamide Core Modification C4 SNAr Diversification (Library Generation) Scaffold->Modification Screening High-Throughput Kinase Screening Modification->Screening Target PI3K / PI4K Inhibition Screening->Target Lead ID Outcome Apoptosis in Cancer Cells Target->Outcome Pathway Blockade

Drug discovery pipeline utilizing the pyridine-3-sulfonamide scaffold for PI3K inhibition.

Beyond Oncology: Inflammasome Inhibition

Recent literature also highlights the utility of sulfonamide-substituted heterocycles in targeting the NLRP3 inflammasome, a critical component of the innate immune system implicated in autoimmune diseases [6]. The tunability of the N-phenyl ring and the C4 position makes this scaffold highly adaptable for discovering novel non-kinase targets.

References

  • Title: Pyridine-3-Sulfonamide Compounds as PI3-Kinase Inhibitors (WO/2019/020657) Source: World Intellectual Property Organization (WIPO) URL: [Link]

  • Title: Anticancer activity of HS-527, a novel inhibitor targeting PI3-kinase in human pancreatic cancer cells Source: PubMed (NIH) URL: [Link]

  • Title: Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome Source: ACS Publications URL: [Link]

Exploratory

physical and chemical properties of 4-chloro-N-phenylpyridine-3-sulfonamide

The Privileged Scaffold: A Technical Whitepaper on 4-Chloro-N-phenylpyridine-3-sulfonamide in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the pyridine-3-sulfonamide architecture has e...

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Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Scaffold: A Technical Whitepaper on 4-Chloro-N-phenylpyridine-3-sulfonamide in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pyridine-3-sulfonamide architecture has emerged as a privileged scaffold, particularly in the development of targeted enzyme inhibitors. Specifically, 4-chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5) serves as a highly versatile, electrophilic building block[1]. By combining the electron-withdrawing properties of a pyridine ring with a highly reactive C4-chloride and a lipophilic N-phenylsulfonamide tail, this molecule enables the rapid synthesis of diverse chemical libraries. This whitepaper details the physicochemical properties, mechanistic reactivity, and laboratory protocols associated with this compound, providing a comprehensive guide for drug development professionals targeting metalloenzymes like Carbonic Anhydrase (CA) and viral targets like HCV NS4B[2][3].

Physicochemical Profiling & Structural Logic

The utility of 4-chloro-N-phenylpyridine-3-sulfonamide is dictated by its unique stereoelectronic profile. The introduction of the pyridine nitrogen fundamentally alters the electronic distribution of the molecule compared to its benzene analog.

The electron-withdrawing nature of the pyridine ring significantly lowers the pKa of the sulfonamide group[3]. In physiological environments (pH 7.4), this increased acidity ensures that a higher fraction of the sulfonamide exists in its anionic form ( SO2​NH− ), which is the active pharmacophore required to coordinate with the zinc ion ( Zn2+ ) in the active site of metalloenzymes[3].

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 4-Chloro-N-phenylpyridine-3-sulfonamide
CAS Registry Number 163137-33-5[1]
Molecular Formula C11H9ClN2O2S[1]
Molecular Weight 268.72 g/mol [1]
SMILES String O=S(C1=C(Cl)C=CN=C1)(NC2=CC=CC=C2)=O[1]
Topological Polar Surface Area (TPSA) ~81.4 Ų (Based on core scaffold)[4]
Hydrogen Bond Donors 1[4]

| Hydrogen Bond Acceptors | 4[4] |

Chemical Reactivity: The SNAr Paradigm

The defining chemical characteristic of 4-chloro-N-phenylpyridine-3-sulfonamide is its exceptional susceptibility to Nucleophilic Aromatic Substitution (SNAr) [5].

Mechanistic Causality: In a standard unactivated benzene ring, the chloride ion is a poor leaving group for nucleophilic attack. However, in this scaffold, the C4 position is highly activated by two synergistic forces:

  • The Pyridine Nitrogen: Located para to the C4 position, the electronegative nitrogen withdraws electron density via resonance, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Ortho-Sulfonamide Group: The highly oxidized −SO2​− group exerts a strong inductive electron-withdrawing effect[6].

When an amine nucleophile attacks the C4 carbon, the molecule forms a stabilized Meisenheimer complex. The negative charge is delocalized onto the pyridine nitrogen and the sulfonamide oxygens, allowing for the facile elimination of the chloride ion and the restoration of aromaticity[5][6].

SNAr_Mechanism A 4-Chloro-N-phenylpyridine -3-sulfonamide C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (C4) B Amine Nucleophile (e.g., Piperazine) B->C Base (K2CO3) D 4-Amino-Substituted Derivative + HCl C->D Chloride Elimination

Figure 1: Nucleophilic Aromatic Substitution (SNAr) workflow for 4-chloro-N-phenylpyridine-3-sulfonamide.

Experimental Protocol: SNAr Diversification Workflow

To translate the theoretical reactivity into a self-validating laboratory system, the following protocol outlines the synthesis of a 4-substituted-N-phenylpyridine-3-sulfonamide library using secondary amines.

Step-by-Step Methodology:

  • Solvent & Substrate Preparation: Dissolve 1.0 equivalent (eq) of 4-chloro-N-phenylpyridine-3-sulfonamide in anhydrous Acetonitrile ( CH3​CN ) or Dimethylformamide (DMF).

    • Causality: Polar aprotic solvents are mandatory as they solvate the cations of the base while leaving the nucleophile naked and highly reactive, stabilizing the Meisenheimer transition state[5].

  • Base Addition: Add 2.5 eq of Potassium Carbonate ( K2​CO3​ ) or Triethylamine ( Et3​N ) to the solution.

    • Causality: The SNAr reaction generates equimolar amounts of hydrochloric acid (HCl). Without an acid scavenger, the HCl will protonate the incoming amine nucleophile, rendering it non-nucleophilic and halting the reaction[7].

  • Nucleophile Introduction: Add 1.2 eq of the desired amine (e.g., N-methylpiperazine or an aniline derivative) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C under a nitrogen atmosphere for 4–12 hours.

    • Causality: Despite the electronic activation of the C4 position, steric hindrance from the bulky ortho-sulfonamide group creates an activation energy barrier that requires thermal kinetic energy to overcome[3].

  • Aqueous Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water while stirring vigorously.

    • Causality: The target 4-substituted sulfonamide is highly lipophilic and will precipitate out of the aqueous phase. Conversely, the inorganic salts (KCl) and any unreacted polar amines will remain dissolved in the aqueous layer, creating a self-purifying partition.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Applications in Drug Discovery: Targeting Tumor Hypoxia

While the pyridine-3-sulfonamide class has broad applications—including acting as inhibitors for Hepatitis C Virus (HCV) NS4B[2] and IKur channels for atrial fibrillation[8]—its most prominent application is in oncology.

Solid tumors frequently outgrow their vascular supply, leading to a state of severe hypoxia. To survive this low-oxygen environment, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX) [3]. CA IX catalyzes the hydration of carbon dioxide into bicarbonate and protons, severely acidifying the extracellular tumor microenvironment (TME). This acidic TME promotes metastasis, immune evasion, and resistance to chemotherapy[3].

Derivatives synthesized from 4-chloro-N-phenylpyridine-3-sulfonamide act as potent, selective inhibitors of CA IX. The anionic sulfonamide group directly coordinates with the Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule and shutting down the enzyme's ability to acidify the TME[3].

CA_Inhibition Hypoxia Tumor Hypoxia (Low O2) HIF HIF-1α Stabilization Hypoxia->HIF CAIX CA IX Overexpression (Transmembrane) HIF->CAIX Upregulates transcription Acid Acidic Tumor Microenvironment (Extracellular H+) CAIX->Acid CO2 Hydration Survival Tumor Survival & Metastasis Acid->Survival Drug Pyridine-3-Sulfonamide Inhibitor Drug->CAIX Zn2+ Coordination (Enzyme Blockade)

Figure 2: Mechanism of action for pyridine-3-sulfonamide derivatives in targeting tumor-associated Carbonic Anhydrase IX.

References

  • PubChem. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426. National Institutes of Health (NIH). Retrieved from:[Link]

  • Szafrański, K. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC, National Institutes of Health. Retrieved from:[Link]

  • Sławiński, J., et al. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PMC, National Institutes of Health. Retrieved from:[Link]

  • Peng, B., et al. Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Zhao, Y., et al. Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Google Patents. WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family.

Sources

Foundational

Preclinical Toxicity Profiling of 4-Chloro-N-phenylpyridine-3-sulfonamide: A Technical Guide for Early-Stage Drug Development

Executive Summary The compound 4-chloro-N-phenylpyridine-3-sulfonamide (CAS 163137-33-5) represents a highly functionalized scaffold frequently utilized in early-stage drug discovery and agrochemical development [1]. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-N-phenylpyridine-3-sulfonamide (CAS 163137-33-5) represents a highly functionalized scaffold frequently utilized in early-stage drug discovery and agrochemical development [1]. Structurally, it combines a halogenated pyridine ring with an N-phenyl sulfonamide moiety. While this specific configuration offers excellent modularity for medicinal chemistry, it inherently carries structural alerts that necessitate rigorous, early-stage toxicological de-risking.

Because in vivo safety data for early-stage building blocks is often sparse or proprietary, this whitepaper synthesizes class-wide toxicological mechanisms with predictive in vitro data. It provides a comprehensive, self-validating framework for evaluating the safety pharmacology and hepatotoxic liabilities of 4-chloro-N-phenylpyridine-3-sulfonamide and its structural analogs.

Structural Toxicology & Mechanistic Rationale

To design an effective toxicity screening cascade, we must first deconstruct the molecule into its toxicophoric components and understand the causality behind their potential adverse effects.

The Sulfonamide Pharmacophore: Hypersensitivity & Mitochondrial Stress

Sulfonamides are notorious for inducing idiosyncratic adverse drug reactions (IADRs), most notably delayed-type hypersensitivity reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) [2]. The causality of this toxicity is rooted in hepatic metabolism. Sulfonamides are primarily metabolized by CYP2C9 into reactive hydroxylamine metabolites. These intermediates rapidly auto-oxidize into highly electrophilic nitroso species.

If not neutralized by intracellular glutathione (GSH), these nitroso intermediates act as haptens, covalently binding to cellular proteins. This haptenation is recognized by the immune system, triggering a severe T-cell-mediated immune response[2]. Furthermore, specific sulfonamide derivatives have been shown to induce the Mitochondrial Permeability Transition (MPT) , leading to the release of cytochrome c, inhibition of respiration, and generation of reactive oxygen species (ROS)[3].

The Chloropyridine Moiety: Electrophilic Reactivity

The presence of a chlorine atom at the 4-position of the pyridine ring introduces a potential site for nucleophilic aromatic substitution ( SN​Ar ) in vivo. In the electron-deficient environment of a pyridine-3-sulfonamide [4], the C-Cl bond can become susceptible to attack by biological nucleophiles (e.g., thiol groups on proteins or GSH). This can lead to rapid GSH depletion, inducing oxidative stress and subsequent hepatotoxicity.

Mechanistic & Workflow Visualizations

To conceptualize the bioactivation pathways and the necessary screening cascade, refer to the following logical models.

ToxicityMechanism A 4-chloro-N-phenylpyridine -3-sulfonamide B Hepatic CYP2C9 Metabolism A->B Oxidation C Hydroxylamine Metabolite B->C D Nitroso Intermediate C->D Auto-oxidation E Protein Haptenation (Covalent Binding) D->E Electrophilic Attack G Mitochondrial Dysfunction & ROS D->G GSH Depletion F T-Cell Activation (Hypersensitivity) E->F Immune Recognition

Fig 1: CYP450-mediated bioactivation of sulfonamides leading to hypersensitivity and oxidative stress.

ScreeningWorkflow T1 Tier 1: In Silico & Physicochemical Structural Alerts & LogP T2 Tier 2: In Vitro Cytotoxicity HepG2 Multi-parametric Assay T1->T2 T3 Tier 3: Safety Pharmacology Automated hERG Patch Clamp T2->T3 T4 Tier 4: In Vivo Profiling Rodent MTD & Toxicokinetics T3->T4

Fig 2: Phased preclinical toxicity screening workflow for early-stage sulfonamide candidates.

Quantitative Toxicity Data (Predictive & Preliminary)

Based on the physicochemical properties of 4-chloro-N-phenylpyridine-3-sulfonamide and historical data from structurally analogous pyridine-3-sulfonamides [4], the following table summarizes the expected preliminary in vitro toxicity profile. This data dictates the dosing parameters for subsequent in vivo studies.

Assay EndpointPredictive Result for 4-chloro-N-phenylpyridine-3-sulfonamideToxicological Interpretation
Ames Test (S. typhimurium + S9)Negative up to 50 µMLow risk of direct DNA mutagenesis.
hERG Inhibition (Patch Clamp)IC 50​ > 30 µMLow risk of QT interval prolongation; N-phenyl group lacks basic amine required for strong pore binding.
HepG2 Cytotoxicity (ATP depletion)CC 50​ ≈ 45.0 µMModerate hepatotoxicity risk; likely driven by GSH depletion via the chloropyridine moiety.
CYP2C9 Inhibition IC 50​ ≈ 12.5 µMModerate risk of Drug-Drug Interactions (DDIs); compound acts as a competitive substrate/inhibitor.
CYP3A4 Inhibition IC 50​ > 50 µMLow DDI risk for CYP3A4-cleared co-medications.

Experimental Protocols for Toxicity Validation

To transition from predictive models to empirical data, the following protocols must be executed. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls . Therefore, these methodologies are designed as self-validating systems.

Protocol 1: High-Content Hepatotoxicity Screening (HepG2)

Causality: HepG2 cells are utilized because they retain some basal CYP450 activity, allowing us to capture toxicity driven by the parent compound and, to a lesser extent, its metabolites. We measure three orthogonal endpoints (ATP, ROS, and GSH) to differentiate between general necrosis, mitochondrial toxicity [3], and electrophilic stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well black, clear-bottom microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-chloro-N-phenylpyridine-3-sulfonamide in DMSO (top concentration 10 mM, 1:3 serial dilutions).

  • Dosing: Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 100 µM (0.1% DMSO final).

  • Incubation: Incubate cells with the compound for 48 hours.

  • Multiplexed Readout:

    • GSH Depletion: Add Monochlorobimane (mBCl, 50 µM). Incubate for 30 mins. Read fluorescence (Ex 380 / Em 460).

    • ROS Generation: Add CellROX Green Reagent (5 µM). Incubate for 30 mins. Read fluorescence (Ex 485 / Em 520).

    • ATP Viability: Equilibrate plate to room temperature. Add CellTiter-Glo reagent (1:1 v/v). Shake for 2 mins, incubate for 10 mins, and read luminescence.

System Validation & Quality Control:

  • Positive Controls: Chlorpromazine (general cytotoxicity), Menadione (ROS generation), and Acetaminophen (GSH depletion).

  • Acceptance Criteria: The assay is only valid if the Z'-factor for the CellTiter-Glo readout (0.1% DMSO vehicle vs. 100 µM Chlorpromazine) is 0.5.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality: While sulfonamides are generally not potent hERG blockers, the lipophilic N-phenyl ring and the pyridine core could theoretically interact with the hydrophobic pocket of the hERG channel (Tyr652/Phe656). Regulatory guidelines (ICH S7B) require empirical validation of this liability.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel. Suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 G Ω ).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 4-chloro-N-phenylpyridine-3-sulfonamide at ascending concentrations (1, 3, 10, 30 µM) for 5 minutes per concentration.

  • Data Acquisition: Measure the peak tail current amplitude at -50 mV. Calculate fractional block relative to the pre-compound baseline.

System Validation & Quality Control:

  • Positive Control: Terfenadine (1 µM) must produce >80% block of the hERG tail current.

  • Acceptance Criteria: Leak current must be < 10% of the peak tail current. Access resistance must remain stable (< 20% change) throughout the recording.

References

  • Wibawa, T., et al. (2022). "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity". Pharmacogenomics and Personalized Medicine. Available at:[Link]

  • O'Brien, T. M., & Wallace, K. B. (2004). "Mitochondrial permeability transition as the critical target of N-acetyl perfluorooctane sulfonamide toxicity in vitro". Toxicological Sciences. Available at:[Link]

  • National Center for Biotechnology Information . "Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710". PubChem Database. Available at:[Link]

  • Wang, T., et al. (2016). "The joint effects of sulfonamides and quorum sensing inhibitors on Vibrio fischeri: Differences between the acute and chronic mixed toxicity mechanisms". Journal of Hazardous Materials. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-Chloro-N-phenylpyridine-3-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction and Mechanistic Insights The synthesis of highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction and Mechanistic Insights

The synthesis of highly functionalized pyridine-3-sulfonamides, such as 4-chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5), presents a unique chemoselective challenge in medicinal chemistry. These scaffolds are highly valued in drug discovery due to the bioisosteric properties of the sulfonamide group and the versatile vectoring provided by the pyridine core.

However, synthesizing this specific compound from 4-chloropyridine-3-sulfonyl chloride and aniline requires precise control over reaction conditions. As a Senior Application Scientist, I must emphasize the causality behind the synthetic failures often observed with this substrate. 4-Chloropyridine-3-sulfonyl chloride possesses two highly electrophilic centers:

  • The Sulfonyl Chloride Group: A "hard" electrophilic center primed for attack by amines to form the desired sulfonamide.

  • The C4-Position: The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the pyridine nitrogen and the adjacent sulfonyl group[1].

Recent comprehensive library syntheses have demonstrated that without stringent temperature and stoichiometric control, amination is not regioselective. Reactions involving 4-chloropyridine-3-sulfonyl chloride frequently yield complex mixtures, including significant amounts of sulfonic acid byproducts and C4-aminated adducts, leading to poor isolated yields of the target sulfonamide[1]. The protocol below is designed as a self-validating system to suppress the SNAr pathway and maximize sulfonylation.

Reaction Pathway Visualization

To conceptualize the competing pathways, the following workflow illustrates the bifurcation between the desired sulfonylation and the undesired SNAr reaction.

G SM1 4-Chloropyridine-3-sulfonyl chloride (Bifunctional Electrophile) Cond DIPEA, DCM Controlled Addition at 0 °C SM1->Cond SM2 Aniline (Nucleophile) SM2->Cond Major MAJOR PRODUCT 4-Chloro-N-phenylpyridine -3-sulfonamide Cond->Major Kinetically Favored (Sulfonylation) Minor MINOR BYPRODUCT S_NAr Adduct / Sulfonic Acid Cond->Minor Thermodynamically Driven (S_NAr)

Reaction workflow highlighting chemoselective sulfonylation versus competing SNAr pathways.

Experimental Design & Quantitative Data

To favor the kinetic sulfonylation product over the thermodynamic SNAr product, the reaction must be run at low temperatures (0 °C) using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl without competing for the electrophile.

Table 1: Reagent Stoichiometry and Properties
Reagent / MaterialMW ( g/mol )EquivalentsAmount (1 mmol scale)Role in System
4-Chloropyridine-3-sulfonyl chloride212.051.00212 mgPrimary Electrophile
Aniline93.131.0597.8 mg (96 µL)Primary Nucleophile
DIPEA (Hünig's Base)129.242.00258.5 mg (348 µL)Acid Scavenger
Dichloromethane (DCM), AnhydrousN/AN/A5.0 mLAprotic Solvent

Note: Aniline is kept at a strict 1.05 equivalents to prevent excess nucleophile from driving the secondary SNAr reaction at the C4 position after the initial sulfonamide is formed.

Step-by-Step Synthetic Protocol

Prerequisites: All glassware must be oven-dried. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid[1].

Phase 1: Preparation and Initiation
  • System Purge: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with N2 for 5 minutes.

  • Electrophile Dissolution: Add 4-chloropyridine-3-sulfonyl chloride (212 mg, 1.0 mmol) to the flask. Inject 3.0 mL of anhydrous DCM. Stir to achieve a homogeneous solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). Allow the solution to equilibrate for 10 minutes. Causality: Lowering the thermal energy of the system selectively reduces the rate of the SNAr pathway, which typically requires higher activation energy than sulfonylation.

Phase 2: Nucleophile Addition
  • Amine Preparation: In a separate dry vial, prepare a solution of aniline (96 µL, 1.05 mmol) and DIPEA (348 µL, 2.0 mmol) in 2.0 mL of anhydrous DCM.

  • Controlled Addition: Using a syringe pump or careful manual dropwise addition, add the aniline/DIPEA solution to the reaction flask over 15 minutes.

    • Validation Check: A slight fuming or color change (pale yellow) may be observed. The slow addition ensures the local concentration of aniline remains low, preventing double-addition.

Phase 3: Reaction Monitoring and Quenching
  • Propagation: Maintain the reaction at 0 °C for 1 hour, then slowly allow it to warm to room temperature (20-25 °C) over an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The desired product will typically appear as a new UV-active spot with lower Rf than the starting aniline.

  • Quenching: Once the sulfonyl chloride is consumed, quench the reaction by adding 5 mL of saturated aqueous NH4Cl. Causality: Mildly acidic quenching neutralizes the DIPEA and halts any further nucleophilic activity without hydrolyzing the newly formed sulfonamide bond.

Phase 4: Workup and Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 0.5 M HCl (5 mL) to remove unreacted aniline, followed by saturated brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to isolate pure 4-chloro-N-phenylpyridine-3-sulfonamide.

References

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: 4-Chloro-N-phenylpyridine-3-sulfonamide as a Privileged Precursor in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of core scaffolds dictates both the synthetic tractability and the pharmacokinetic viability of drug candidates. 4-Chloro-N-phenylpyridine-3-sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates both the synthetic tractability and the pharmacokinetic viability of drug candidates. 4-Chloro-N-phenylpyridine-3-sulfonamide (CAS 163137-33-5) [1] has emerged as a privileged building block. With a molecular weight of 268.72 g/mol , this precursor features a highly reactive C4-chloride adjacent to a sulfonamide-substituted pyridine ring[1]. This application note details the mechanistic rationale, biological applications, and validated experimental protocols for utilizing this precursor to generate diverse, high-value compound libraries via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale: The SNAr Advantage

The utility of 4-chloro-N-phenylpyridine-3-sulfonamide lies in its highly tuned electronic environment. In an unactivated chlorobenzene, the carbon-chlorine bond is exceptionally stable. However, in this scaffold, two powerful electron-withdrawing groups act synergistically:

  • The Pyridine Nitrogen: Acts as an electron sink via inductive and resonance effects.

  • The C3-Sulfonamide Group: Further depletes electron density from the adjacent C4 position.

This extreme electron deficiency at the C4 carbon lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making it highly susceptible to nucleophilic attack[2]. The reaction proceeds through a stabilized, negatively charged intermediate (the Meisenheimer complex) before the chloride leaving group is expelled. This allows for chemoselective amination, thiolation, and alkoxylation under relatively mild conditions, enabling rapid Structure-Activity Relationship (SAR) exploration[3].

SNAr_Workflow A 4-chloro-N-phenylpyridine -3-sulfonamide C Solvent + Base (DMF + DIPEA) A->C B Nucleophile (Amine/Thiol) B->C D Meisenheimer Complex C->D Heat 80°C E 4-Substituted Derivative D->E -HCl

Figure 1: Nucleophilic Aromatic Substitution (SNAr) workflow for the precursor.

Key Applications in Drug Discovery

Oncology: Carbonic Anhydrase (CA) Inhibitors

The sulfonamide moiety is a classic zinc-binding pharmacophore. By substituting the C4 position with various triazoles, piperazines, or anilines, researchers have developed potent inhibitors of human Carbonic Anhydrase IX and XII (hCA IX/XII)[3]. These specific isoforms are heavily overexpressed in hypoxic tumor microenvironments, where they regulate intracellular pH to promote tumor survival. Derivatives of pyridine-3-sulfonamides have demonstrated nanomolar affinity (KI < 100 nM) and up to 50-fold selectivity for tumor-associated CAs over off-target cytosolic isoforms[3].

Bio_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Inhibition Active Site Blockade CAIX->Inhibition Drug Pyridine-3-Sulfonamide Inhibitor Drug->Inhibition Binding Apoptosis Tumor Cell Death Inhibition->Apoptosis pH Imbalance

Figure 2: Mechanism of action for CA IX inhibitors derived from the precursor.

Antiviral Therapeutics: HCV NS4B Inhibition

The pyridine-3-sulfonamide core has been successfully utilized to target the Hepatitis C Virus (HCV) nonstructural protein 4B (NS4B)[4]. SAR optimization of this scaffold led to the discovery of highly potent, selective, and orally bioavailable small molecules capable of halting HCV RNA replication with EC50 values in the low nanomolar range[4].

Anticancer Ureas

Further derivatization of the sulfonamide group into sulfonylureas, combined with C4-piperazine substitutions, has yielded compounds with selective cytotoxicity against leukemia, colon cancer, and melanoma cell lines, demonstrating the scaffold's versatility in phenotypic drug discovery[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid in troubleshooting and reaction scaling.

Protocol A: Chemoselective SNAr Amination

Objective: Synthesize 4-amino-N-phenylpyridine-3-sulfonamide derivatives. Causality & Design: Primary and secondary amines are basic and can be neutralized by the HCl byproduct of the SNAr reaction. To prevent the consumption of valuable amine building blocks, N,N-Diisopropylethylamine (DIPEA) is used. DIPEA is sterically hindered and non-nucleophilic, meaning it will scavenge the HCl without competing for the electrophilic C4 position. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature heavily stabilizes the charged Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve 4-chloro-N-phenylpyridine-3-sulfonamide (1.0 mmol, 268.7 mg) in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) to the stirring solution.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.2 mmol).

  • Reaction: Heat the mixture to 80 °C using a pre-heated oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. Complete consumption of the precursor typically occurs within 4–6 hours.

  • Workup: Cool the reaction to room temperature and pour it into 30 mL of ice-cold distilled water. The product will typically precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry in vacuo. If the product is an oil, extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Thiolation via Thiolate Generation

Objective: Synthesize 4-thioether-N-phenylpyridine-3-sulfonamide derivatives. Causality & Design: Neutral thiols are relatively poor nucleophiles. However, deprotonating them yields highly nucleophilic thiolates. Potassium carbonate (K2CO3) is utilized as a mild inorganic base to deprotonate the thiol without hydrolyzing the sulfonamide. Acetonitrile (MeCN) is chosen over DMF here because thiolate SNAr reactions require less thermal activation, and MeCN is significantly easier to remove during post-reaction concentration.

Step-by-Step Methodology:

  • Thiolate Formation: In a sealed tube, combine the desired aryl or alkyl thiol (1.1 mmol) and anhydrous K2CO3 (2.0 mmol, 276 mg) in anhydrous MeCN (4.0 mL). Stir at room temperature for 15 minutes to generate the thiolate.

  • Precursor Addition: Add 4-chloro-N-phenylpyridine-3-sulfonamide (1.0 mmol, 268.7 mg) to the suspension.

  • Reaction: Seal the tube and heat at 60 °C for 2–4 hours. The enhanced nucleophilicity of the thiolate ensures rapid conversion.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts, washing the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc).

Quantitative Data Presentation

The table below summarizes the optimized SNAr reaction parameters for various nucleophile classes reacting with the 4-chloro-pyridine-3-sulfonamide core, providing a baseline for expected yields and conditions.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Amine BenzylamineDIPEA (2 eq)DMF804 - 675 - 85
Secondary Amine PiperazineK2CO3 (2 eq)MeCN801270 - 80
Thiol Aryl ThiolK2CO3 (2 eq)MeCN602 - 485 - 95
Alcohol PhenolCs2CO3 (2 eq)DMF1001850 - 65

Note: Alcohols require stronger bases (e.g., Cs2CO3) and higher temperatures due to the lower nucleophilicity of alkoxides compared to thiolates and amines.

Sources

Method

Application Note: Harnessing 4-Chloro-N-phenylpyridine-3-sulfonamide for High-Throughput Sulfonamide Library Generation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Identity: 4-Chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5) Executive Summary & Scaffold Architecture The generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Identity: 4-Chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5)

Executive Summary & Scaffold Architecture

The generation of diverse, synthetically tractable chemical libraries is a cornerstone of modern drug discovery. The compound 4-chloro-N-phenylpyridine-3-sulfonamide serves as a privileged, bifunctional building block for such endeavors. The scaffold features a highly electrophilic C4 position on the pyridine ring, primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, alongside an N-phenylsulfonamide moiety that frequently acts as a critical hydrogen-bond donor/acceptor in biological target pockets.

Historically, derivatives of this scaffold have been instrumental in the discovery of potent antiviral agents, including inhibitors targeting the Hepatitis C Virus (HCV) NS4B protein[1], as well as broad-spectrum carbonic anhydrase inhibitors. By leveraging orthogonal reactivities at the C4 position, medicinal chemists can rapidly generate expansive sulfonamide libraries to establish robust Structure-Activity Relationships (SAR)[2].

Mechanistic Causality: The "Anionic Deactivation" Paradox

When designing high-throughput SNAr protocols for this scaffold, chemists must account for the electronic interplay between the sulfonamide and the pyridine ring. The 3-sulfonamide group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which theoretically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, facilitating nucleophilic attack at C4.

The Causality of Experimental Design: The N-phenylsulfonamide proton is relatively acidic (pKa ~ 8.0–8.5). Under the basic conditions required for SNAr (e.g., using N,N-Diisopropylethylamine [DIPEA] or K2CO3), this proton is removed, generating a sulfonamidate anion. This localized negative charge actively donates electron density back into the pyridine system, raising the LUMO and severely retarding the SNAr reaction rate.

To overcome this "anionic deactivation" without the synthetic burden of transiently protecting the sulfonamide nitrogen, thermal energy must be drastically increased. Standard room-temperature SNAr will fail or stall at low conversions. Therefore, our protocols utilize microwave (MW) dielectric heating at 120 °C in highly polar aprotic solvents (NMP) to provide the necessary activation energy to drive the Meisenheimer complex formation, ensuring complete conversion across diverse nucleophiles[2].

Mechanism State1 Neutral Scaffold (Electrophilic C4) State2 Deprotonated Sulfonamidate (Deactivated C4) State1->State2 Base (DIPEA/K2CO3) Deprotonation (pKa ~8) Meisenheimer Meisenheimer Complex (High Energy Intermediate) State1->Meisenheimer Direct Attack (If Nu- is highly reactive) State2->Meisenheimer Nucleophilic Attack Requires MW Heating Product C4-Substituted Product Meisenheimer->Product Fast Cl- Elimination

Fig 1: SNAr mechanistic pathway highlighting the anionic deactivation paradox.

Library Generation Workflows

To maximize chemical space, two divergent synthetic pathways are employed from the central scaffold:

  • SNAr Diversification: Utilizes primary and secondary aliphatic amines, cyclic amines, and thiols.

  • Suzuki-Miyaura Cross-Coupling: Utilizes aryl and heteroaryl boronic acids to install sp2-sp2 carbon linkages, which are inaccessible via SNAr.

Workflow Scaffold 4-Chloro-N-phenylpyridine -3-sulfonamide SNAr SNAr Diversification (1° / 2° Amines) Scaffold->SNAr DIPEA, NMP MW, 120°C Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Library Sulfonamide Library Generation SNAr->Library Suzuki->Library Screening High-Throughput Screening Library->Screening Hit Identification

Fig 2: Parallel synthesis workflow for sulfonamide library generation.

Quantitative Data & Reaction Scope

The following table summarizes the predictive yields and optimal conditions for library generation based on the nucleophile or coupling partner class.

Reaction TypeCoupling Partner ClassCatalyst / BaseSolvent SystemTemp / TimeExpected Yield
SNAr Primary Aliphatic AminesDIPEA (3.0 eq)NMP120 °C (MW), 30 min75 - 90%
SNAr Secondary Aliphatic AminesDIPEA (3.0 eq)NMP120 °C (MW), 45 min60 - 85%
SNAr Anilines (Electron-rich)Cs2CO3 (2.0 eq)DMF130 °C (Thermal), 12 h40 - 65%
Suzuki Aryl Boronic AcidsPd(dppf)Cl2 / K2CO3Dioxane/H2O (4:1)90 °C (Thermal), 12 h70 - 95%
Buchwald Anilines (Electron-poor)Pd2(dba)3 / XantphosToluene100 °C (Thermal), 16 h50 - 75%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (LC-MS) dictate the progression of the workflow, ensuring high-fidelity library generation.

Protocol A: Microwave-Assisted SNAr with Aliphatic Amines

Objective: Rapid installation of diverse amine fragments at the C4 position.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-chloro-N-phenylpyridine-3-sulfonamide (100 mg, 0.37 mmol, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL).

  • Reagent Addition: Add the desired aliphatic amine (1.11 mmol, 3.0 eq), followed by DIPEA (194 µL, 1.11 mmol, 3.0 eq).

    • Causality: The 3.0 equivalents of base ensure complete neutralization of the HCl byproduct while maintaining the basicity required to drive the reaction, despite the deprotonation of the sulfonamide.

  • Reaction Execution: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 120 °C for 30 minutes (Normal absorption level).

  • Self-Validation (In-Process Control): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the scaffold peak (m/z 269[M+H]+) is ≤ 5% relative to the product peak. If unreacted scaffold remains, re-subject to MW irradiation for an additional 15 minutes.

  • Workup & Purification: Pour the mixture into ice-cold water (10 mL) to precipitate the product. If an oil forms, extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP) and brine, dry over Na2SO4, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of sp2-hybridized aryl/heteroaryl rings at the C4 position.

  • Preparation: In a 20 mL reaction vial, combine 4-chloro-N-phenylpyridine-3-sulfonamide (100 mg, 0.37 mmol, 1.0 eq), the corresponding aryl boronic acid (0.55 mmol, 1.5 eq), and K2CO3 (153 mg, 1.11 mmol, 3.0 eq).

  • Solvent & Deoxygenation: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 4.0 mL).

    • Causality: Water is strictly required to dissolve the K2CO3, generating the hydroxide ions necessary to convert the boronic acid into the reactive, electron-rich boronate complex. This complex is mandatory for the transmetalation step onto the palladium center.

  • Catalyst Addition: Under a positive flow of N2, add Pd(dppf)Cl2 (13.5 mg, 0.018 mmol, 5 mol%). Seal the vial.

  • Reaction Execution: Heat the mixture in a pre-heated aluminum block at 90 °C for 12 hours under vigorous stirring.

  • Self-Validation: Analyze via LC-MS. The disappearance of both the starting material and the dehalogenated byproduct (m/z 235[M+H]+) confirms a successful catalytic cycle.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the organics over MgSO4, and concentrate. Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Sources

Application

Application Note: HPLC Method Development and Validation for 4-chloro-N-phenylpyridine-3-sulfonamide

Introduction & Analyte Profiling 4-chloro-N-phenylpyridine-3-sulfonamide is a complex synthetic intermediate and pharmacophore. It features a basic pyridine ring, a weakly acidic sulfonamide linkage, and hydrophobic phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

4-chloro-N-phenylpyridine-3-sulfonamide is a complex synthetic intermediate and pharmacophore. It features a basic pyridine ring, a weakly acidic sulfonamide linkage, and hydrophobic phenyl and chloro substituents. Understanding its physicochemical properties is the bedrock of robust High-Performance Liquid Chromatography (HPLC) method development.

  • Pyridine Nitrogen: Weakly basic (pKa ~ 3.0 - 5.0).

  • Sulfonamide Nitrogen (-SO₂NH-): Weakly acidic (pKa ~ 8.0 - 10.0).

  • Hydrophobicity: The phenyl and chloro groups impart significant lipophilicity, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.

Because the molecule is amphoteric, the pH of the mobile phase dictates its ionization state, which directly governs its retention time, peak shape, and resolution from synthetic impurities or degradation products.

Method Development Rationale: The Causality of Choices

Why do we choose specific chromatographic conditions?

  • Mobile Phase pH & Buffer Selection: To achieve a self-validating and robust method, we must operate at a pH at least 2 units away from the analyte's pKa. Operating at an acidic pH of 2.5 ensures the pyridine nitrogen is fully protonated while the sulfonamide remains neutral[1]. This prevents mixed-mode retention mechanisms (where neutral and ionized species co-exist, causing peak splitting). Furthermore, acidic conditions suppress the ionization of residual silanols on the silica stationary phase, drastically reducing peak tailing for basic pyridine moieties[2].

  • Stationary Phase (Column): A standard C18 column provides optimal hydrophobic interactions for the phenyl and chloro groups[3]. For highly acidic mobile phases, an end-capped, sterically protected C18 phase is recommended to prevent ligand hydrolysis.

  • Organic Modifier: Acetonitrile (ACN) is preferred over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for halogenated aromatic compounds[3].

  • Detection Wavelength: The conjugated π-systems of the pyridine and phenyl rings yield strong UV absorbance. A diode-array detector (DAD) scanning from 200-400 nm will typically reveal a λmax​ around 254 nm to 278 nm, which is optimal for quantification[1].

Experimental Protocols

Phase 1: Preparation of Solutions
  • Buffer Preparation (pH 2.5): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute phosphoric acid ( H3​PO4​ )[4]. Filter through a 0.45 µm membrane and degas via sonication.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-chloro-N-phenylpyridine-3-sulfonamide reference standard. Dissolve in 10 mL of diluent (Water:ACN 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute with the mobile phase to a working concentration of 50 µg/mL.

Phase 2: Chromatographic Conditions

Table 1: Optimized HPLC Parameters and Rationale

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)Maximizes theoretical plates for resolution of related sulfonamide impurities[5].
Mobile Phase A Phosphate Buffer (pH 2.5)Controls ionization; protonates pyridine, neutralizes sulfonamide[1].
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity organic modifier; sharpens peak shape.
Elution Mode Isocratic (60% A : 40% B)Provides consistent baseline and reproducible retention times[1].
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity.
Injection Vol. 10 µLPrevents column overloading while maintaining signal-to-noise ratio.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times[4].
Detection UV at 254 nmTargets the strong chromophores of the aromatic rings[5].
Phase 3: System Suitability Test (SST)

Before sample analysis, inject the working standard six times. The system is self-validating and ready for sample analysis only if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing Factor (T) 1.5.

  • Theoretical Plates (N) 5000.

Method Validation Strategy

Validation ensures the method is fit for its intended purpose, strictly adhering to ICH Q2(R1) guidelines[6].

  • Specificity: Inject a blank (diluent) and verify no interfering peaks elute at the retention time of 4-chloro-N-phenylpyridine-3-sulfonamide. Peak purity can be confirmed using a DAD (purity angle < purity threshold)[7].

  • Linearity & Range: Prepare calibration standards ranging from 50% to 150% of the target concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Plot peak area vs. concentration. Acceptance criteria: Correlation coefficient ( R2 ) 0.999[1].

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate percentage recovery. Acceptance criteria: 98.0% - 102.0%[1].

  • Precision (Repeatability & Intermediate Precision): Perform 6 replicate injections of the 100% standard on the same day (repeatability) and on a different day by a different analyst (intermediate precision). Acceptance criteria: %RSD 2.0%[7].

  • Robustness: Deliberately vary critical parameters: pH (± 0.2 units), Flow rate (± 0.1 mL/min), Column temperature (± 5 °C), and Mobile phase composition (± 2% absolute). The method is robust if system suitability criteria are still met[2].

Visualizations

Workflow A 1. Analyte Profiling (pKa, logP, UV max) B 2. Column Selection (C18, 5 µm, 250 x 4.6 mm) A->B C 3. Mobile Phase Optimization (pH 2.5 Buffer / ACN) B->C D 4. Elution Profiling (Isocratic vs. Gradient) C->D E 5. ICH Q2(R1) Validation (Specificity, Linearity, Precision) D->E

Strategic workflow for HPLC method development of 4-chloro-N-phenylpyridine-3-sulfonamide.

Ionization LowPH Acidic pH (< 3.0) Pyridine Protonated (+) Sulfonamide Neutral Ret1 Moderate Retention Excellent Peak Shape LowPH->Ret1 MidPH Neutral pH (6.0 - 7.0) Pyridine Neutral Sulfonamide Neutral Ret2 Maximum Retention Potential Silanol Tailing MidPH->Ret2 HighPH Basic pH (> 9.0) Pyridine Neutral Sulfonamide Deprotonated (-) Ret3 Low Retention Requires High pH Column HighPH->Ret3

Impact of mobile phase pH on ionization state and chromatographic retention behavior.

Sources

Method

Application Notes and Protocols for In Vivo Dosing Formulations of 4-chloro-N-phenylpyridine-3-sulfonamide

Authored by: A Senior Application Scientist Disclaimer: This document is intended for research and drug development professionals. The following information is based on the physicochemical properties of the structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for research and drug development professionals. The following information is based on the physicochemical properties of the structurally related compound 4-chloro-3-pyridinesulfonamide and established principles for formulating poorly soluble compounds. Researchers should perform their own characterization and optimization for 4-chloro-N-phenylpyridine-3-sulfonamide.

Introduction: Navigating the Formulation Challenges of a Novel Sulfonamide

4-chloro-N-phenylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and anti-inflammatory agents.[1][2][3] A critical bottleneck in the preclinical development of many new chemical entities, particularly those with aromatic and heterocyclic scaffolds, is their poor aqueous solubility. This characteristic can lead to low and erratic oral bioavailability, complicating the interpretation of in vivo efficacy and toxicology studies.

This guide provides a comprehensive overview of formulation strategies to enable consistent and effective in vivo dosing of 4-chloro-N-phenylpyridine-3-sulfonamide. We will delve into the rationale behind selecting specific formulation approaches, provide detailed protocols for their preparation, and outline the necessary analytical characterization to ensure the delivery of a homogenous and stable dosing vehicle.

Physicochemical Profile: Understanding the Molecule

While specific experimental data for 4-chloro-N-phenylpyridine-3-sulfonamide is not widely available, we can infer its likely properties from the well-characterized precursor, 4-chloro-3-pyridinesulfonamide (CAS 33263-43-3).[4][5][6] The addition of a phenyl group to the sulfonamide nitrogen is expected to increase the lipophilicity and molecular weight, likely further reducing its aqueous solubility.

PropertyValue (for 4-chloro-3-pyridinesulfonamide)Expected Impact of N-phenyl Group
Appearance Off-white to light beige crystalline powder[4][6]Likely a crystalline solid
Molecular Formula C5H5ClN2O2S[5]C11H9ClN2O2S
Molecular Weight 192.62 g/mol [5]~268.72 g/mol
Melting Point 150-155 °C[6]Likely to be a high-melting-point solid
Aqueous Solubility Slightly soluble in water[7]Expected to be poorly soluble
Solubility in Organics Soluble in DMSO and methanol[7]Expected to be soluble in organic solvents
Predicted pKa 9.01[6]The sulfonamide proton is weakly acidic
Predicted logP 0.8[5]Expected to be higher (more lipophilic)

The anticipated poor aqueous solubility and crystalline nature of 4-chloro-N-phenylpyridine-3-sulfonamide classify it as a "brick-dust" molecule, necessitating enabling formulation strategies for in vivo studies.[8]

Formulation Development Workflow

The selection of an appropriate formulation is a stepwise process that balances the need for adequate drug exposure with the tolerability of the vehicle in the chosen animal model.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Characterization A Physicochemical Characterization (Solubility, pKa, logP) B Solid-State Analysis (DSC, TGA, PXRD) A->B C Simple Aqueous Suspension A->C Initial Assessment B->C D Co-solvent Systems C->D If solubility is poor E Surfactant Dispersions D->E If higher concentration needed G Cyclodextrin Complexation D->G Alternative to surfactants H Vehicle Tolerability Study (in vivo) D->H Select lead formulations F Lipid-Based Formulations (SEDDS) E->F For very lipophilic compounds E->H Select lead formulations F->H Select lead formulations G->H Select lead formulations I Formulation Stability (Physical & Chemical) H->I J Dose Proportionality Assessment I->J

Caption: A stepwise workflow for in vivo formulation development.

Formulation Strategies and Protocols

Given the anticipated properties of 4-chloro-N-phenylpyridine-3-sulfonamide, several formulation strategies are viable. The choice will depend on the required dose, the route of administration, and the animal species.

Aqueous Suspension (For Low Doses)

For initial in vivo studies where a low dose is sufficient, a simple aqueous suspension may be adequate. The key is to control the particle size to improve the dissolution rate.[9][10]

Protocol 1: Micronized Aqueous Suspension

  • Materials:

    • 4-chloro-N-phenylpyridine-3-sulfonamide (micronized)

    • Suspending agent: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or 0.5% (w/v) Carboxymethylcellulose (CMC) sodium

    • Wetting agent: 0.1% (w/v) Polysorbate 80 (Tween® 80)

    • Purified water

  • Procedure:

    • Prepare the vehicle by dissolving the suspending agent in purified water. This may require gentle heating and stirring.

    • Add the wetting agent to the vehicle and mix thoroughly.

    • Accurately weigh the micronized 4-chloro-N-phenylpyridine-3-sulfonamide.

    • In a glass mortar, add a small amount of the vehicle to the powder to form a paste.

    • Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

    • Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity.

  • Causality: Micronization increases the surface area, enhancing the dissolution rate according to the Noyes-Whitney equation.[10] The suspending agent increases the viscosity of the vehicle, preventing rapid settling of the drug particles. The wetting agent reduces the surface tension between the drug particles and the aqueous vehicle, facilitating uniform dispersion.

Co-solvent Systems (For Intermediate Doses)

When higher concentrations are required than what can be achieved with a simple suspension, a co-solvent system is a common approach.[11][12]

Protocol 2: PEG 400-Based Formulation

  • Materials:

    • 4-chloro-N-phenylpyridine-3-sulfonamide

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Purified water

  • Procedure:

    • Determine the solubility of the compound in various co-solvents (e.g., PEG 400, PG, ethanol).

    • Based on the solubility data, select a co-solvent system. A common starting point for oral dosing in rodents is a mixture of PEG 400 and water.

    • Accurately weigh the compound and dissolve it in the chosen volume of PEG 400. Gentle warming (to ~40°C) and sonication can aid dissolution.

    • Once fully dissolved, add the remaining co-solvents or water dropwise while stirring to avoid precipitation.

    • Visually inspect the final formulation for any signs of precipitation.

  • Trustworthiness: The final formulation should be a clear solution. It is critical to ensure that the compound does not precipitate upon dilution in an aqueous environment, which can be tested in vitro by adding the formulation to simulated gastric fluid.

Self-Emulsifying Drug Delivery Systems (SEDDS) (For High Doses & Poor Solubility)

For very poorly soluble compounds or when high doses are needed, lipid-based formulations like SEDDS can significantly enhance oral absorption.[9][11] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

Protocol 3: Simple SEDDS Formulation

  • Materials:

    • 4-chloro-N-phenylpyridine-3-sulfonamide

    • Oil: Medium-chain triglycerides (e.g., Capmul® MCM)

    • Surfactant: Polyoxyl 35 castor oil (Cremophor® EL) or Polysorbate 80

    • Co-solvent: Propylene glycol or PEG 400

  • Procedure:

    • Determine the solubility of the compound in various oils, surfactants, and co-solvents.

    • Based on solubility data, select a combination of excipients. A typical starting ratio could be 30% oil, 40% surfactant, and 30% co-solvent.

    • Accurately weigh the compound and dissolve it in the co-solvent.

    • Add the surfactant and mix until a homogenous solution is formed.

    • Add the oil and continue mixing.

    • To test the self-emulsification properties, add a small volume of the formulation to water and gently agitate. A rapid formation of a clear to bluish-white emulsion indicates successful SEDDS formation.

  • Expertise & Experience: The choice of excipients is critical. Surfactants with a high HLB (Hydrophile-Lipophile Balance) value are generally preferred for o/w emulsions. The resulting emulsion droplet size should be in the nanometer range to maximize the surface area for drug release and absorption.

Analytical Characterization of Formulations

All formulations must be characterized to ensure they meet the required specifications before in vivo administration.

AnalysisPurposeMethod
Appearance Visual inspection for homogeneity, color, and clarity (for solutions).Macroscopic and microscopic observation.
pH To ensure physiological compatibility.pH meter.
Viscosity To ensure ease of administration (e.g., gavage).Viscometer.
Drug Concentration To confirm the dose accuracy.HPLC-UV.
Particle Size (Suspensions) To ensure uniformity and predict dissolution.Laser diffraction.
Droplet Size (SEDDS) To confirm nano-emulsion formation.Dynamic Light Scattering (DLS).
Stability To ensure the formulation remains stable over the dosing period.HPLC-UV for chemical stability; visual inspection for physical stability.

In Vivo Considerations

The ultimate test of a formulation is its performance in vivo.

G A Formulation Administered to Animal Model Route: Oral Gavage, IV, etc. B Blood Sampling at Timed Intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A->B Dosing Event C Plasma Sample Processing Protein Precipitation or Liquid-Liquid Extraction B->C Sample Collection D Bioanalysis LC-MS/MS for Drug Quantification C->D Sample Preparation E Pharmacokinetic (PK) Analysis Cmax, Tmax, AUC, Bioavailability D->E Data Generation

Caption: Workflow for a typical pharmacokinetic study.

Pharmacokinetic studies are essential to determine the exposure (Cmax, AUC) achieved with a given formulation and to assess dose proportionality.[13][14][15] It is also crucial to conduct a vehicle tolerability study in the chosen animal model to ensure that the formulation itself does not cause adverse effects.

Conclusion

The successful in vivo evaluation of 4-chloro-N-phenylpyridine-3-sulfonamide hinges on the development of an appropriate dosing formulation. By systematically characterizing the compound's physicochemical properties and screening a range of formulation strategies from simple suspensions to more complex co-solvent and lipid-based systems, researchers can identify a vehicle that provides adequate and reproducible drug exposure. The protocols and workflows outlined in this guide provide a robust framework for achieving this critical step in the drug development process.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Garg, S., & Singh, S. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Kovačič, B., & Vrečer, F. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [Link]

  • Fengchen Group. (n.d.). Exploring 4-Chloro-3-Pyridinesulfonamide: Properties and Applications. Fengchen Group. [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-Chloro-3-Pyridine Sulfonamide/ Torsemide. Synthetic Molecules Pvt. Ltd. [Link]

  • PubChem. (n.d.). 4-Chloro-3-pyridinesulfonamide. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-CHLOROPYRIDINE-3-SULFONAMIDE HYDROCHLORIDE. Matrix Fine Chemicals. [Link]

  • Ferla, S., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PMC. [Link]

  • Asadi, Z., et al. (2016). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Weinstein, L., et al. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408–416. [Link]

  • ResearchGate. (2024, March 15). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Singh, S. K., et al. (2024, October 7). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. MDPI. [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Gordon, C. P., et al. (2023, April 26). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Chloro-N-phenylpyridine-3-sulfonamide

Welcome to the Technical Support Portal for 4-Chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5). This guide is engineered for drug development professionals and application scientists facing critical solubility bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for 4-Chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5). This guide is engineered for drug development professionals and application scientists facing critical solubility bottlenecks during in vitro assays, formulation, or high-throughput screening.

Below, we deconstruct the physicochemical root causes of this compound's insolubility and provide field-validated, self-correcting protocols to overcome them.

Physicochemical Profiling: The Root Cause of Insolubility

To successfully solubilize a compound, you must first understand the thermodynamic forces keeping it solid. 4-chloro-N-phenylpyridine-3-sulfonamide presents a "perfect storm" of solubility barriers :

  • High Lipophilicity (LogP): The addition of the 4-chloro group and the N-phenyl ring significantly increases the hydrophobic surface area. Water molecules must pay a high entropic penalty to form a cavity around these lipophilic domains .

  • Strong Crystal Lattice Energy: The molecule is capable of strong intermolecular hydrogen bonding in the solid state (the sulfonamide -NH acts as a donor, while the pyridine nitrogen and sulfonamide oxygens act as acceptors). Furthermore, the planar aromatic rings promote π−π stacking.

  • Amphoteric Nature: The molecule possesses two ionizable centers—a weakly basic pyridine nitrogen (predicted pKa ~3.5–4.5) and a weakly acidic sulfonamide group (predicted pKa ~8.5–9.5). At physiological pH (7.4), the molecule is predominantly unionized, representing its state of lowest aqueous solubility.

Diagnostic Workflow

SolubilityWorkflow Start Precipitation Detected 4-chloro-N-phenylpyridine-3-sulfonamide CheckPH Step 1: pH Adjustment Assess Amphoteric pKa Start->CheckPH Acidic pH < 4.0 Protonate Pyridine CheckPH->Acidic Acidic Buffer Tolerated Basic pH > 9.0 Deprotonate Sulfonamide CheckPH->Basic Basic Buffer Tolerated Cosolvent Step 2: Co-solvent Addition (DMSO / PEG 400) CheckPH->Cosolvent Neutral pH (7.4) Required Acidic->Cosolvent Still Precipitates Success Solubilized State Validated for Assay Acidic->Success Clear Solution Basic->Cosolvent Still Precipitates Basic->Success Clear Solution Complexation Step 3: HP-β-CD Complexation (Host-Guest Inclusion) Cosolvent->Complexation High DMSO Toxicity Cosolvent->Success Soluble (<1% DMSO) Complexation->Success 1:1 Complex Formed

Decision tree for troubleshooting the aqueous solubility of the sulfonamide.

Validated Solubilization Protocols

Do not blindly apply solvents. Select the protocol below that best matches your assay's biological constraints. Every protocol includes a Self-Validation System to ensure you are measuring true thermodynamic solubility, not transient kinetic suspension.

Protocol A: pH-Modulated Solubilization
  • Mechanistic Causality: Shifting the pH beyond the compound's pKa values induces ionization. The resulting charged species (either the protonated pyridinium or the deprotonated sulfonamide anion) undergoes strong ion-dipole interactions with water, exponentially increasing solubility.

  • Step-by-Step Methodology:

    • Suspend 5 mg of the compound in 8 mL of ultra-pure water.

    • For acidic solubilization: Titrate dropwise with 0.1 M HCl under constant vortexing until the pH reaches ~3.0.

    • For basic solubilization: Titrate dropwise with 0.1 M NaOH until the pH reaches ~10.0.

    • Once visually clear, adjust the final volume to 10 mL with the respective pH-adjusted buffer.

  • Self-Validation System: Visual inspection is insufficient. Centrifuge the final solution at 15,000 × g for 15 minutes. Carefully decant the supernatant and measure the absorbance at 254 nm using a UV-Vis spectrophotometer. Compare this to a theoretical 100% yield standard prepared in 100% methanol. A recovery of ≥95% validates complete solubilization.

Protocol B: Co-Solvency via DMSO/PEG 400
  • Mechanistic Causality: Water's high dielectric constant (~80) is incompatible with the lipophilic 4-chloro-phenyl moiety. Introducing a water-miscible co-solvent like DMSO lowers the bulk dielectric constant of the mixture, reducing the thermodynamic energy penalty required to dissolve the drug .

  • Step-by-Step Methodology:

    • Prepare a 10 mM stock solution by dissolving the compound in 100% anhydrous DMSO.

    • Pre-warm the target aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C to increase the kinetic solubility threshold.

    • Under vigorous vortexing, add the DMSO stock dropwise to the buffer to achieve the desired final concentration (ensure final DMSO is ≤1% v/v for cell-based assays to avoid cytotoxicity).

  • Self-Validation System: Perform a Nephelometry (light scattering) test. Read the absorbance of the final solution at 600 nm in a microplate reader. An OD600​>0.05 compared to a blank buffer indicates the presence of sub-visible colloidal aggregates (micro-precipitation), meaning the kinetic solubility limit has been breached.

Protocol C: Host-Guest Complexation with HP-β-CD
  • Mechanistic Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 4-chloro-phenyl group of the sulfonamide inserts into this cavity via van der Waals forces, forming a 1:1 inclusion complex. This shields the hydrophobic domains from water without altering the compound's covalent structure .

  • Step-by-Step Methodology:

    • Prepare a 20% (w/v) HP-β-CD solution in deionized water.

    • Add an excess amount of the sulfonamide compound (e.g., 20 mg) to 5 mL of the HP-β-CD solution.

    • Agitate the suspension on an orbital shaker at 300 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

    • Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation System: Construct a phase-solubility diagram. Measure the concentration of the dissolved drug (via HPLC) across a gradient of HP-β-CD concentrations (0 to 200 mM). A linear increase in drug concentration (AL-type profile) mathematically validates the formation of a stable 1:1 stoichiometric inclusion complex.

Quantitative Strategy Comparison

Table 1: Performance Metrics of Solubilization Strategies

Solubilization StrategyMechanistic DriverTypical Solubility GainKey AdvantagePrimary Limitation
pH Adjustment Ionization of amphoteric centers10x to 100xPreserves chemical integrity, zero excipient toxicityUnsuitable for strict physiological pH (7.4) assays
Co-solvency (DMSO) Reduction of solvent dielectric constant50x to 500xRapid preparation, standard for HTS workflowsSolvent toxicity in cellular assays at >1% v/v
HP-β-CD Complexation Hydrophobic cavity encapsulation20x to 200xHighly biocompatible, masks lipophilic toxicityRequires 48h equilibration, bulky excipient

Frequently Asked Questions (FAQs)

Q: My compound is fully dissolved in the DMSO stock, but precipitates immediately upon addition to the cell culture media. Why? A: This is a classic case of exceeding the kinetic solubility limit. When the DMSO stock is diluted into the aqueous media, the local concentration of the drug momentarily exceeds its thermodynamic solubility in water, causing it to "crash out" before the DMSO can evenly disperse. Troubleshooting: Pre-warm the media, ensure vigorous mixing during addition, or step-down the concentration using an intermediate dilution in 10% DMSO / 90% PEG 400 before final addition to the media.

Q: Does the 4-chloro substitution specifically worsen the solubility compared to an unsubstituted phenyl ring? A: Yes. The addition of the chlorine atom at the para position significantly increases the lipophilicity (LogP) of the molecule. Furthermore, halogens can participate in specific intermolecular halogen bonding in the solid state, increasing the crystal lattice energy. This dual effect makes the 4-chloro derivative markedly less soluble in water than its unsubstituted counterpart.

Q: How can I differentiate between compound precipitation and compound degradation in my assay buffer? A: Precipitation is a physical process, while degradation is chemical. To differentiate, centrifuge your cloudy assay buffer to pellet the suspected precipitate. Redissolve the pellet in 100% acetonitrile and analyze it via LC-MS. If the mass and retention time match your pure 4-chloro-N-phenylpyridine-3-sulfonamide standard, the issue is precipitation. If new peaks appear, the compound is degrading (e.g., hydrolysis of the sulfonamide bond, though this is typically rare at neutral pH).

References

  • Drug Solubility: Importance and Enhancement Techniques. Savjani, K. T., Gajjar, A. K., & Savjani, J. K. ISRN Pharmaceutics (2012). URL:[Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Perlovich, G. L., et al. Journal of Chemical & Engineering Data (2014). URL:[Link]

  • Solubilization of poorly soluble drugs by pH control combined with cosolvents, surfactants, or complexants. Li, P., et al. Journal of Pharmaceutical Sciences (1999). URL:[Link]

Optimization

4-chloro-N-phenylpyridine-3-sulfonamide degradation under UV light

Welcome to the Technical Support Center for the photochemical evaluation of 4-chloro-N-phenylpyridine-3-sulfonamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the photochemical evaluation of 4-chloro-N-phenylpyridine-3-sulfonamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex photochemistry of halogenated heterocyclic sulfonamides.

This center bypasses basic overviews and directly addresses the mechanistic causality, self-validating experimental designs, and advanced troubleshooting required to achieve reproducible degradation and mineralization under Ultraviolet (UV) Advanced Oxidation Processes (AOPs).

I. Mechanistic Overview & Signaling Pathways

The degradation of 4-chloro-N-phenylpyridine-3-sulfonamide under UVC (254 nm) is governed by competing direct photolysis and indirect radical-mediated pathways. Because the photon energy at 254 nm (~470 kJ/mol) exceeds the bond dissociation energy of the C-Cl bond (~330 kJ/mol) and the S-N bond (~300 kJ/mol), direct photolysis rapidly yields primary intermediates. However, complete destruction of the stable pyridine and benzene rings requires non-selective, highly electrophilic radicals like hydroxyl (•OH) or sulfate (SO4•-).

Pathway Parent 4-chloro-N-phenylpyridine -3-sulfonamide UV UV Irradiation (254 nm) Parent->UV Excited Excited Triplet State UV->Excited Direct Direct Photolysis Excited->Direct Indirect Indirect Photolysis (•OH, SO4•-) Excited->Indirect Dechlor Dechlorination (-Cl) Direct->Dechlor SNCleavage S-N Bond Cleavage Direct->SNCleavage Indirect->SNCleavage SO2Ext SO2 Extrusion Indirect->SO2Ext Hydrox Hydroxylation (+OH) Indirect->Hydrox Mineral Mineralization (CO2, H2O, Cl-, SO4 2-) Dechlor->Mineral SNCleavage->Mineral SO2Ext->Mineral Hydrox->Mineral

Fig 1. Photochemical degradation pathways of 4-chloro-N-phenylpyridine-3-sulfonamide under UV AOPs.

II. Self-Validating Experimental Protocol

Photochemical experiments are highly susceptible to artifacts such as thermal degradation, volatilization, and dark hydrolysis. The following step-by-step methodology is designed as a self-validating system —meaning the protocol inherently proves that the observed decay is exclusively due to the targeted photochemical reaction.

Workflow S1 1. Matrix Prep & Controls S2 2. AOP Setup (Catalyst/Oxidant) S1->S2 S3 3. UV Irradiation (Thermostated) S2->S3 S4 4. Radical Quenching S3->S4 S5 5. LC-MS & TOC Quantification S4->S5

Fig 2. Self-validating experimental workflow for UV-induced degradation and kinetic profiling.

Step 1: Matrix Preparation & Baseline Controls

  • Prepare a 20 mg/L working solution of 4-chloro-N-phenylpyridine-3-sulfonamide in ultrapure water.

  • Self-Validation Check: Run a Dark Control (stirred for 120 mins without UV or oxidants) to quantify and rule out losses due to hydrolysis or physical adsorption to the reactor walls.

Step 2: AOP System Initialization

  • Introduce the selected oxidant (e.g., 5 mM Na₂S₂O₈ for persulfate systems or 1 g/L TiO₂ for photocatalysis).

  • Adjust the initial pH to the target level (e.g., pH 5.0) using dilute H₂SO₄ or NaOH. Causality Note: pH dictates the speciation of the sulfonamide (anionic vs. neutral), which fundamentally alters its susceptibility to radical attack[1].

Step 3: Controlled UV Irradiation

  • Place the quartz reactor in a thermostated water jacket maintained strictly at 25 °C. Causality Note: UV lamps generate significant heat; failing to thermostat the reactor will conflate photochemical degradation with thermal degradation.

  • Initiate irradiation using a low-pressure Hg lamp (254 nm, UVC).

Step 4: Aliquot Sampling & Radical Quenching

  • Withdraw 1 mL aliquots at pre-determined intervals (e.g., 0, 5, 15, 30, 60, 90 mins).

  • Immediately inject the aliquot into a vial containing 100 µL of HPLC-grade methanol. Causality Note: Methanol acts as a highly efficient scavenger for both •OH and SO4•- radicals, instantaneously quenching the reaction and preventing artificial degradation while the sample sits in the autosampler queue.

Step 5: Analytical Quantification

  • Filter samples through a 0.22 µm PTFE syringe filter.

  • Analyze parent compound decay and intermediate formation via HPLC-MS/MS.

  • Quantify ultimate destruction by measuring Total Organic Carbon (TOC) removal.

III. Quantitative Kinetic Benchmarks

To evaluate the efficiency of your specific setup, compare your results against the established kinetic behavior of structurally related sulfonamides across different UV systems.

Table 1: Comparative Degradation Kinetics (Initial Conc: 20 mg/L, 25 °C)

SystemOxidant DosePseudo-1st-Order Rate (k, min⁻¹)Half-life (t½, min)TOC Removal (90 min)Primary Mechanistic Driver
UV (254 nm) None0.0052133.3< 15%Direct photolysis (S-N cleavage)
UV / H₂O₂ 5 mM0.014149.142%•OH radical addition
UV / TiO₂ 1 g/L0.015046.255%Valence band hole (h+) & •OH
UV / Na₂S₂O₈ 5 mM0.028324.5> 85%SO4•- radical oxidation

Data synthesized from benchmark sulfonamide degradation studies demonstrating that UV/Na₂S₂O₈ systems consistently yield the highest mineralization rates[2].

IV. Troubleshooting Guides & FAQs

Q1: My HPLC data shows rapid disappearance of 4-chloro-N-phenylpyridine-3-sulfonamide, but my Total Organic Carbon (TOC) removal remains below 15%. What is happening? A: You are observing primary degradation without mineralization. Direct photolysis by UV irradiation easily cleaves the S-N and C-Cl bonds, transforming the parent compound into smaller intermediates (like pyridine sulfonic acids and anilines), which causes the parent peak to disappear on the HPLC chromatogram. However, UV alone lacks the oxidative potential to break open the aromatic rings and convert the carbon backbone into CO₂[3]. Solution: Transition from direct UV to a UV/Persulfate (UV/Na₂S₂O₈) system. The generation of sulfate radicals (SO4•-) provides the necessary redox potential to achieve deep mineralization[2].

Q2: How does the initial pH of the solution affect the degradation kinetics? A: The sulfonamide group possesses a specific pKa, meaning the pH dictates whether the molecule exists as a neutral or anionic species. These species have different distribution coefficients and reactivities under UV[1]. Furthermore, if you are using a UV/TiO₂ system, the mineralization rate is highly pH-dependent. Studies indicate that mineralization efficiencies for sulfonamides follow the order pH 5 > pH 7 > pH 9[3]. Solution: Buffer your system to slightly acidic conditions (pH 5.0–6.0) to maximize catalyst surface interactions and optimize the generation of reactive oxygen species.

Q3: I am testing degradation in real wastewater matrices, and my UV/TiO₂ efficiency dropped by 40%. What is the mechanism of this inhibition? A: Real wastewater contains high salinity (e.g., NaCl) and Natural Organic Matter (NOM) such as humic acid. Chloride ions (Cl⁻) act as aggressive radical scavengers, reacting with •OH to form less reactive chlorine radicals (Cl•), which severely inhibits mineralization[3]. Additionally, humic acid exhibits a dual effect: while it can sometimes act as a photosensitizer, at higher concentrations it acts as a photon-masking agent, absorbing the UV light intended for the catalyst and trapping free radicals[4]. Solution: UV/Persulfate systems are generally more resilient to complex water matrices than UV/TiO₂. Increasing the oxidant dosage can also help overcome the scavenging capacity of the matrix[4].

Q4: During LC-MS/MS analysis of the photoproducts, I detected a prominent intermediate corresponding to a mass loss of 64 Da. What is the structural identity of this intermediate? A: A mass loss of exactly 64 Da is the classic mass spectrometric signature of SO₂ extrusion . Under UV irradiation, sulfonamides frequently undergo homolytic cleavage of the S-N bond, forming a transient sulfonyl radical intermediate. This intermediate rapidly extrudes sulfur dioxide (SO₂), leaving behind a carbon-centered or nitrogen-centered radical that subsequently abstracts a hydrogen atom or reacts with water[5]. This is a definitive confirmation that direct photolysis of the sulfonamide bridge is occurring.

V. References

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate Source: PSE Community URL:[Link]

  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater Source: MDPI URL:[Link]

  • Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization Source: IWA Publishing URL:[Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-N-phenylpyridine-3-sulfonamide

Welcome to the Advanced Technical Support Center for drug development professionals and synthetic chemists. This guide is specifically engineered to address the complex chemoselectivity challenges encountered during the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for drug development professionals and synthetic chemists. This guide is specifically engineered to address the complex chemoselectivity challenges encountered during the synthesis of 4-chloro-N-phenylpyridine-3-sulfonamide from 4-chloropyridine-3-sulfonyl chloride and aniline.

By understanding the mechanistic causality behind side reactions, you can implement self-validating protocols to ensure high yield and purity in your library generation or scale-up campaigns.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing multiple byproducts and low yields of the desired sulfonamide? A1: The primary issue is a lack of chemoselectivity between sulfonylation and Nucleophilic Aromatic Substitution (SNAr)[1]. The 4-chloropyridine-3-sulfonyl chloride precursor contains two highly electrophilic centers. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent sulfonyl group severely depletes electron density at the C4 position, making the C-Cl bond highly labile. When aniline is introduced, it can attack the sulfonyl chloride (desired) or displace the 4-chloro group via SNAr (undesired), often leading to 4-(phenylamino)-N-phenylpyridine-3-sulfonamide (double addition)[1].

Q2: How can I thermodynamically or kinetically favor sulfonylation over SNAr? A2: Sulfonylation is generally faster (kinetically favored) at lower temperatures, whereas SNAr requires higher activation energy. By strictly controlling the reaction temperature between -10 °C and 0 °C, you selectively retard the SNAr pathway[1]. Furthermore, keeping the local concentration of aniline low via dropwise addition prevents the secondary amination of the newly formed sulfonamide.

Q3: Does the choice of base impact the chemoselectivity? A3: Absolutely. Strong, nucleophilic bases or a large excess of aliphatic amines (like TEA or DIPEA) can accelerate the degradation of the sulfonyl chloride or promote the SNAr pathway by increasing the nucleophilicity of the aniline intermediate. Pyridine is the optimal base here; it acts as a mild acid scavenger and a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate) without providing enough basicity to drive the SNAr reaction[2].

Q4: My sulfonyl chloride starting material seems to degrade before the reaction even starts. What is happening? A4: 4-chloropyridine-3-sulfonyl chloride is highly sensitive to hydrolysis. Atmospheric moisture or wet solvents will rapidly convert it to 4-hydroxypyridine-3-sulfonic acid or 4-chloropyridine-3-sulfonic acid. Ensure all solvents are strictly anhydrous and the reaction is kept under an inert atmosphere (N₂ or Ar)[3].

Part 2: Chemoselectivity Visualization

The following diagram illustrates the competing reaction pathways. Understanding this bifurcation is critical for optimizing your reaction parameters.

ReactionPathways SM 4-Chloropyridine-3-sulfonyl chloride + Aniline Desired 4-Chloro-N-phenylpyridine-3-sulfonamide (Desired Product) SM->Desired Sulfonylation (Low Temp, Pyridine) Undesired1 4-(Phenylamino)pyridine-3-sulfonyl chloride (SNAr Intermediate) SM->Undesired1 SNAr (Excess Aniline, High Temp) Undesired2 4-(Phenylamino)-N-phenylpyridine-3-sulfonamide (Double Addition) Undesired1->Undesired2 Sulfonylation

Caption: Reaction pathways illustrating the chemoselectivity challenge: Sulfonylation vs. SNAr.

Part 3: Quantitative Optimization Data

The table below summarizes the empirical data demonstrating how specific reaction conditions influence the chemoselectivity and overall yield of the desired product.

Reaction ConditionTemperatureSolventBase (Eq)Aniline (Eq)Desired Sulfonamide (%)SNAr Byproducts (%)
Standard (Unoptimized)25 °CDCMTEA (2.0)2.0< 35%> 55%
Low Temperature0 °CDCMTEA (1.2)1.0562%28%
Solvent Shift0 °CTHFDIPEA (1.2)1.0568%20%
Optimized Protocol -10 °C DCM Pyridine (1.2) 1.0 > 88% < 5%

Note: Yields are based on LC-MS integration of the crude reaction mixture at 254 nm.

Part 4: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific mass-to-charge (m/z) ratios at designated checkpoints, you can verify the mechanistic integrity of the reaction in real-time.

Materials Required:

  • 4-chloropyridine-3-sulfonyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Anhydrous Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aqueous, cold)

Step 1: System Preparation

  • Flame-dry a 100 mL three-necked round-bottom flask and purge with Argon for 15 minutes.

  • Dissolve 4-chloropyridine-3-sulfonyl chloride (10 mmol) in 30 mL of anhydrous DCM[2].

  • Causality Check: Ensure the solution is clear. Cloudiness indicates premature hydrolysis of the sulfonyl chloride due to moisture[3].

Step 2: Temperature Modulation

  • Submerge the flask in an ice/brine bath and allow the internal temperature to equilibrate to -10 °C.

  • Mechanistic Rationale: Lowering the thermal energy restricts the reaction to the lower-activation-energy sulfonylation pathway, effectively shutting down the SNAr trajectory[1].

Step 3: Base and Reagent Addition

  • Add anhydrous pyridine (12 mmol, 1.2 eq) dropwise over 5 minutes.

  • In a separate dry vial, dissolve aniline (10 mmol, 1.0 eq) in 10 mL of anhydrous DCM.

  • Using a syringe pump, add the aniline solution dropwise to the reaction mixture over exactly 45 minutes.

  • Mechanistic Rationale: Slow addition ensures that aniline is consumed by the sulfonyl chloride immediately upon entering the flask, preventing a localized excess of aniline that could trigger double addition.

Step 4: Self-Validating Reaction Monitoring

  • Stir the reaction at -10 °C to 0 °C for 2 hours.

  • Withdraw a 10 µL aliquot, quench in 1 mL of LC-MS grade acetonitrile, and inject into the LC-MS.

  • Validation Metrics:

    • Target Product: Look for the appearance of m/z 269 [M+H]+.

    • Starting Material: Confirm the disappearance of m/z 212 [M+H]+.

    • Impurity Check: Ensure the double-addition SNAr byproduct (m/z 326[M+H]+) is below 5% relative abundance.

Step 5: Quenching and Purification

  • Once complete, quench the reaction by adding 20 mL of cold 0.5 M HCl. Causality: The acidic quench protonates excess pyridine and any trace unreacted aniline, driving them into the aqueous layer and halting any further nucleophilic activity.

  • Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure 4-chloro-N-phenylpyridine-3-sulfonamide.

References

  • Source: benchchem.
  • Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608)
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)

Sources

Reference Data & Comparative Studies

Validation

4-chloro-N-phenylpyridine-3-sulfonamide vs other pyridine sulfonamides

Comprehensive Comparison Guide: 4-Chloro-N-phenylpyridine-3-sulfonamide vs. Classical Pyridine Sulfonamides in Drug Discovery Executive Summary & Pharmacological Context Pyridine sulfonamides represent a privileged class...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 4-Chloro-N-phenylpyridine-3-sulfonamide vs. Classical Pyridine Sulfonamides in Drug Discovery

Executive Summary & Pharmacological Context

Pyridine sulfonamides represent a privileged class of pharmacophores in medicinal chemistry, renowned for their polypharmacology. They act as potent inhibitors of carbonic anhydrases (CAs), various tyrosine kinases (e.g., Pazopanib analogues), and exhibit significant antimicrobial and antimalarial properties[1][2][3]. However, the structural optimization of these molecules often requires versatile synthetic intermediates.

4-Chloro-N-phenylpyridine-3-sulfonamide (CAS 163137-33-5) emerges as a highly specialized, dual-functional building block[4]. Unlike classical, unsubstituted pyridine sulfonamides, this compound features a highly electrophilic C4 position and a lipophilic N-phenyl tail. This guide objectively compares its performance, synthetic utility, and pharmacological potential against other standard pyridine sulfonamides, providing actionable workflows for drug development professionals.

Chemical Profiling & Mechanistic Rationale

The strategic placement of substituents on the pyridine ring dictates both the synthetic versatility and the biological target profile of the resulting drug candidates.

  • The 4-Chloro Advantage (SNAr Reactivity): In 4-chloro-N-phenylpyridine-3-sulfonamide, the electron-withdrawing nature of the pyridine nitrogen (ortho/para directing for nucleophilic attack) synergizes with the meta-positioned sulfonamide group. This dual electron depletion severely activates the C4-chlorine bond, facilitating rapid Nucleophilic Aromatic Substitution (SNAr)[1]. This allows for late-stage functionalization with diverse amines, anilines, or thiols—a critical requirement for high-throughput Structure-Activity Relationship (SAR) studies.

  • The N-Phenyl "Tail" Effect: Classical primary sulfonamides (like pyridine-3-sulfonamide) bind indiscriminately to the zinc ion in the active site of all Carbonic Anhydrase isoforms, often leading to off-target toxicity[1]. The addition of the N-phenyl group increases the compound's lipophilicity (clogP) and allows it to interact with the hydrophobic pockets of specific enzyme isoforms (e.g., tumor-associated hCA IX or XII) or the hinge region of kinases, driving target selectivity[3][5].

Comparative Performance Data

To objectively evaluate the utility of these scaffolds, we compare their synthetic reactivity and the baseline pharmacological performance of their downstream derivatives.

Table 1: Comparative Profiling of Pyridine Sulfonamide Scaffolds

Scaffold TypeKey Reactive SitesPrimary Biological TargetsSynthetic Versatility (SNAr Yield)Lipophilicity (clogP trend)
4-Chloro-N-phenylpyridine-3-sulfonamide C4 (SNAr), Sulfonamide N-HKinases, CA IX/XII, AntimicrobialHigh (85–95% conversion)Moderate to High (2.8 - 3.5)
Pyridine-3-sulfonamide (Primary) Pyridine N (Alkylation)CA I/II (Pan-inhibitor)Low (<10% direct substitution)Low (-0.2 - 0.5)
Pyridine-2-sulfonamide C2 (if substituted), N-HAntimicrobial, HerbicidesModerate (50-70%)Low to Moderate (0.5 - 1.2)
4-Amino-pyridine-3-sulfonamide N4 (Amidation)CA, Kinases, AntiviralModerate (60-80%)Moderate (0.8 - 1.5)

Data synthesized from established medicinal chemistry literature on pyridine sulfonamide derivatization and biological evaluation[1][5][].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires self-validating experimental systems. Below are the optimized protocols for utilizing 4-chloro-N-phenylpyridine-3-sulfonamide.

Protocol A: Late-Stage SNAr Derivatization (Synthesis)

Causality Focus: This protocol uses specific solvent/base combinations to stabilize reactive intermediates and drive the reaction to completion, preventing unreacted starting material from generating false positives in downstream assays.

  • Reagent Preparation: Dissolve 4-chloro-N-phenylpyridine-3-sulfonamide (1.0 eq, 0.5 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively stabilizes the negatively charged Meisenheimer complex formed during the SNAr transition state.

  • Nucleophile Addition: Add the desired aliphatic or aromatic amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile and driving the reaction forward.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 4–6 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Do not proceed to workup until the peak corresponding to the 4-chloro starting material (m/z ~268) is completely depleted.

  • Workup & Purification: Quench with ice-cold water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Stopped-Flow CO₂ Hydrase Assay (Biological Evaluation)

Causality Focus: Evaluating CA inhibition requires capturing rapid physiological kinetics. This protocol utilizes a pH-sensitive colorimetric shift to directly measure the enzyme's catalytic efficiency in the presence of the synthesized derivatives[1].

  • Enzyme Preparation: Prepare solutions of recombinant human Carbonic Anhydrase isoforms (e.g., hCA II, hCA IX) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the synthesized pyridine sulfonamide derivative (0.1 nM to 10 μM) containing a maximum of 1% DMSO for 15 minutes at 20°C. Include Dorzolamide as a positive control.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.

  • Signal Detection: Monitor the decrease in absorbance at 400 nm. Rationale: Phenol red (pKa ~7.9) is used as an indicator. As the enzyme hydrates CO₂ to HCO₃⁻ and H⁺, the generated protons lower the pH, causing a measurable colorimetric shift in the phenol red.

  • Data Analysis: Calculate the initial velocity of the reaction and determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Visualizing Pathways and Mechanisms

Workflow A 4-Chloro-N-phenylpyridine -3-sulfonamide (Core Scaffold) B SNAr Reaction (Nucleophilic Substitution) A->B C Library of 4-Substituted Derivatives B->C D In Vitro Screening (CA / Kinase Assays) C->D E Hit Identification & SAR Optimization D->E

Workflow for utilizing 4-chloro-N-phenylpyridine-3-sulfonamide in SAR studies.

Mechanism Target Carbonic Anhydrase Active Site (Zn2+) Sulfonamide Sulfonamide Anion (Zn2+ Binder) Sulfonamide->Target Coordinate Bond Pyridine Pyridine Ring (Hydrophobic Pocket) Sulfonamide->Pyridine Pyridine->Target van der Waals Substituent N-phenyl / 4-Substituent (Tail Approach) Pyridine->Substituent Substituent->Target Isoform Selectivity

Binding mechanism of pyridine sulfonamides in the Carbonic Anhydrase active site.

Conclusion

While classical pyridine sulfonamides are foundational to medicinal chemistry, their lack of reactive handles limits late-stage diversification. 4-Chloro-N-phenylpyridine-3-sulfonamide circumvents this limitation by providing a highly reactive C4 vector for SNAr, coupled with an N-phenyl group that enhances lipophilicity and target selectivity. For drug development programs targeting specific kinase hinge regions or tumor-associated Carbonic Anhydrase isoforms, this scaffold offers superior synthetic efficiency and a broader pharmacological horizon.

Sources

Comparative

Advanced LC-MS/MS Validation and Performance Comparison of 4-chloro-N-phenylpyridine-3-sulfonamide

As a Senior Application Scientist, I frequently evaluate the analytical integrity of novel pharmacophores and building blocks. 4-chloro-N-phenylpyridine-3-sulfonamide (CAS 163137-33-5) [1] is a highly specialized halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the analytical integrity of novel pharmacophores and building blocks. 4-chloro-N-phenylpyridine-3-sulfonamide (CAS 163137-33-5) [1] is a highly specialized halogenated pyridine-sulfonamide. In drug discovery, sulfonamides are ubiquitous, often serving as kinase inhibitors or carbonic anhydrase probes. However, ensuring their precise quantification in complex biological matrices requires rigorous mass spectrometry (MS) validation.

This guide objectively compares the LC-MS/MS performance of 4-chloro-N-phenylpyridine-3-sulfonamide against traditional, widely used alternatives like Sulfamethoxazole (SMX) and Sulfadiazine (SDZ), providing actionable methodologies and empirical data for researchers and drug development professionals.

Mechanistic Insights: The Causality Behind the Data

To optimize an LC-MS/MS method, we must look beyond empirical tweaking and understand the intrinsic physicochemical properties driving ionization and fragmentation.

Proton Affinity & ESI Efficiency

Traditional sulfonamides rely on a primary aniline amine for protonation in positive electrospray ionization (ESI+)[2]. In contrast, 4-chloro-N-phenylpyridine-3-sulfonamide incorporates a pyridine ring. The basic pyridine nitrogen serves as a superior proton acceptor compared to standard benzene-based sulfonamides, significantly enhancing ESI+ efficiency and yielding a stronger precursor ion signal [M+H]+ .

Isotopic Self-Validation

A major analytical challenge in complex matrices is isobaric interference. The presence of the electronegative chlorine atom on the pyridine ring generates a characteristic 3:1 isotopic ratio ( 35Cl/37Cl ) at m/z 269 and 271[1]. This acts as an intrinsic self-validating feature. If the 3:1 ratio is distorted during Single Ion Monitoring (SIM) or full-scan acquisitions, the analyst immediately knows a co-eluting matrix interference is present.

Collision-Induced Dissociation (CID) Stability

Upon CID, classical sulfonamides typically undergo a rapid extrusion of SO2​ (-64 Da)[3]. While 4-chloro-N-phenylpyridine-3-sulfonamide also exhibits this pathway, the electron-withdrawing nature of the chlorine atom stabilizes the molecule, requiring slightly higher collision energies to induce the secondary cleavage at the S-N bond. This results in highly specific, stable product ions that are far less susceptible to cross-talk in Multi-Reaction Monitoring (MRM) assays.

G Parent Precursor Ion [M+H]+ m/z 269 SO2_Loss Loss of SO2 [-64 Da] Parent->SO2_Loss CID (15 eV) Aniline_Loss Cleavage at S-N Loss of Aniline Parent->Aniline_Loss CID (25 eV) Frag1 Product Ion m/z 205 SO2_Loss->Frag1 Frag2 Product Ion m/z 176 Aniline_Loss->Frag2

Fig 1: ESI+ CID fragmentation pathway of 4-chloro-N-phenylpyridine-3-sulfonamide.

Experimental Protocol: A Self-Validating System

A robust protocol is only as good as its built-in failure detection. This workflow is designed as a closed-loop, self-validating system based on[2].

Step 1: System Suitability and Calibration
  • System Suitability Test (SST): Inject a neat standard (10 ng/mL) to verify instrument response. The system is only suitable if the signal-to-noise (S/N) ratio exceeds 100:1 and retention time drift is < 0.1 min.

  • Matrix-Matched Calibration: Prepare a 6-point calibration curve (0.1 to 100 ng/mL) in blank matrix. Evaluate linearity; recalibrate if R2<0.995 .

Step 2: Sample Extraction (Solid-Phase Extraction)

To minimize phospholipid-induced ion suppression—a notorious issue in LC-MS/MS—we utilize a hydrophilic-lipophilic balance (HLB) SPE cartridge[4].

  • Conditioning: Pass 3 mL methanol, followed by 3 mL LC-MS grade water through the SPE cartridge.

  • Loading: Load 1 mL of plasma/matrix sample spiked with 10 ng/mL of an isotopically labeled internal standard (SIL-IS).

  • Washing: Wash with 5% methanol in water to elute polar interferences.

  • Elution: Elute the target analytes with 2 mL of 100% acetonitrile. Evaporate under a gentle nitrogen stream and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-ESI-MS/MS Acquisition
  • Column: Reversed-phase C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water (promotes protonation).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters: ESI+ mode, Capillary voltage 3.5 kV, Desolvation temperature 400°C.

Workflow SST 1. System Suitability Test (SST) Inject Reference Standards Calib 2. Matrix-Matched Calibration Evaluate Linearity (R² > 0.995) SST->Calib Sample 3. Sample Extraction (SPE) Spiked with Isotope IS Calib->Sample LCMS 4. LC-ESI-MS/MS Analysis MRM Mode Acquisition Sample->LCMS QC 5. Quality Control (QC) Check Matrix Effect & Recovery LCMS->QC QC->SST Fail (Recalibrate) Data 6. Data Integrity Verification Signal-to-Noise & Ion Ratios QC->Data

Fig 2: Self-validating LC-MS/MS workflow ensuring analytical integrity and reproducibility.

Performance Comparison & Data Presentation

How does 4-chloro-N-phenylpyridine-3-sulfonamide stack up against standard alternatives? The empirical data below demonstrates its superior analytical behavior.

Table 1: MRM Transitions and Collision Energy (CE)

The enhanced proton affinity of the pyridine ring ensures a highly abundant precursor ion, while the stable structural core requires slightly optimized collision energies compared to traditional sulfonamides[5].

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)CE (eV) Quant / Qual
4-chloro-N-phenylpyridine-3-sulfonamide 269.0 205.0 176.0 15 / 25
Sulfamethoxazole (Alternative)254.1156.092.016 / 28
Sulfadiazine (Alternative)251.1156.092.018 / 26
Table 2: Method Validation Parameters (Plasma Matrix)

Matrix effect (ME) is calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard. An ME closer to 100% indicates negligible ion suppression. Because 4-chloro-N-phenylpyridine-3-sulfonamide is more lipophilic than standard sulfonamides, it elutes later in the reversed-phase gradient, successfully bypassing the early-eluting phospholipid suppression zones[6].

CompoundLOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)Recovery (%)
4-chloro-N-phenylpyridine-3-sulfonamide 0.05 0.15 94.2 ± 3.1 96.5 ± 2.4
Sulfamethoxazole (Alternative)0.120.3578.4 ± 5.285.3 ± 4.1
Sulfadiazine (Alternative)0.100.3081.1 ± 4.888.7 ± 3.8
Conclusion

The experimental data confirms that 4-chloro-N-phenylpyridine-3-sulfonamide provides superior mass spectrometric performance compared to standard sulfonamides. Its unique pyridine-chlorine architecture not only lowers the Limit of Detection (LOD) through enhanced ESI+ efficiency but also provides an intrinsic isotopic self-validation mechanism, making it a highly reliable compound for rigorous pharmacokinetic and drug development assays.

References

  • Journal of Food and Drug Analysis Title: Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: JFDA Online URL:[Link]

  • SciELO - Food Science and Technology Title: Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Commission Decision 2002/657/EC Source: SciELO URL:[Link]

  • Journal of Agricultural and Food Chemistry Title: Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: ACS Publications URL:[Link]

  • Preprints.org Title: Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry Source: Preprints URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of an HPLC Assay for 4-chloro-N-phenylpyridine-3-sulfonamide

This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) assay for the quantitative determination of 4-chloro-N-phenylpyridine-3-sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) assay for the quantitative determination of 4-chloro-N-phenylpyridine-3-sulfonamide. The methodologies and principles detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.

The accurate quantification of 4-chloro-N-phenylpyridine-3-sulfonamide is critical in various stages of pharmaceutical development and quality control. A validated HPLC method provides the necessary assurance of product quality by delivering precise and accurate results.[3] This guide will not only detail the "how" but also the "why" behind each validation parameter, offering insights born from practical laboratory experience.

The Foundational HPLC Method

Before validation can commence, a suitable HPLC method must be developed. For a sulfonamide derivative like 4-chloro-N-phenylpyridine-3-sulfonamide, a reversed-phase HPLC method is typically the most effective approach. The following is a proposed starting point for method development, which will then be subjected to rigorous validation.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v)A common mobile phase for sulfonamides, offering good peak shape and resolution. The formic acid helps to suppress the ionization of the sulfonamide group, leading to better retention and symmetry.[4]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 265 nmThis wavelength is often used for the detection of sulfonamides, providing good sensitivity.[5]
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes baseline disturbances at the beginning of the chromatogram.

The Validation Workflow: A Step-by-Step Protocol

The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[6] The following sections detail the experimental protocols for each validation parameter as stipulated by ICH guidelines.

HPLC Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Complete Validation

Caption: A streamlined workflow for HPLC assay validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

Experimental Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of 4-chloro-N-phenylpyridine-3-sulfonamide.

  • Placebo Analysis: If the assay is for a formulated product, prepare a placebo (a mixture of all excipients without the active pharmaceutical ingredient - API) and inject it to confirm that the excipients do not interfere.

  • Forced Degradation: Subject a solution of 4-chloro-N-phenylpyridine-3-sulfonamide to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.[8] Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from any degradation product peaks.

  • The peak purity index should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Prepare a stock solution of 4-chloro-N-phenylpyridine-3-sulfonamide reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 80% to 120% of the expected sample concentration.[10]

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data and Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
y-intercept Should be close to zero.
Range 80% to 120% of the nominal concentration.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often determined through recovery studies.

Experimental Protocol:

  • Prepare samples of a known concentration (e.g., a placebo spiked with the API) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Table 3: Accuracy Data and Acceptance Criteria

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.[10]

Table 4: Precision Data and Acceptance Criteria

Precision LevelAcceptance Criteria for RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][15]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the S/N ratio is approximately 3:1 is generally accepted for estimating the LOD.[16]

  • The concentration at which the S/N ratio is approximately 10:1 is generally accepted for estimating the LOQ.[16]

Alternative Protocol (Based on the Standard Deviation of the Response and the Slope): LOD and LOQ can also be calculated using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.[17]

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][19]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Table 5: Robustness Parameters and Variations

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 5 °C
Mobile Phase Composition ± 2% organic
pH of Aqueous Phase ± 0.2 units

Acceptance Criteria:

  • The system suitability parameters should remain within their predefined limits for all variations.

Validation_Parameters cluster_performance Performance Characteristics cluster_limits Detection & Quantitation Limits cluster_reliability Reliability Assay HPLC Assay for 4-chloro-N-phenylpyridine-3-sulfonamide Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision LOD Limit of Detection (LOD) Assay->LOD LOQ Limit of Quantitation (LOQ) Assay->LOQ Robustness Robustness Assay->Robustness

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 4-chloro-N-phenylpyridine-3-sulfonamide Against Standard Carbonic Anhydrase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 4-chloro-N-phenylpyridine-3-sulfonamide against established carbonic anhydrase...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 4-chloro-N-phenylpyridine-3-sulfonamide against established carbonic anhydrase inhibitors. By detailing the scientific rationale, experimental protocols, and data interpretation, this document serves as a robust resource for evaluating its potential as a therapeutic agent, particularly in the context of oncology.

Introduction: The Rationale for Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Among the various isoforms, carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in a wide variety of solid tumors and is a key factor in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[2][3] This overexpression is strongly associated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[2] The enzymatic activity of CA IX on the cell surface contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[3][4]

The sulfonamide functional group is a well-established pharmacophore known to potently inhibit carbonic anhydrases.[5] These compounds act by coordinating the zinc ion within the active site of the enzyme, thereby blocking its catalytic function.[5] Given its chemical structure, 4-chloro-N-phenylpyridine-3-sulfonamide is hypothesized to be a carbonic anhydrase inhibitor. This guide outlines the necessary experimental procedures to test this hypothesis and to rigorously compare its efficacy and selectivity against well-characterized, standard-of-care CA inhibitors such as Acetazolamide and Dorzolamide.

Mechanism of Action: The Core Interaction

The primary mechanism of action for sulfonamide-based inhibitors is the direct interaction with the zinc ion at the active site of the carbonic anhydrase enzyme. This interaction is a competitive and reversible inhibition of the enzyme's catalytic activity.[1]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Mechanism Zn2+ Zn²⁺ H2O H₂O Zn2+->H2O Coordination Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Zn2+->Inhibited_Complex CO2 CO₂ H2O->CO2 Nucleophilic Attack HCO3- HCO₃⁻ + H⁺ CO2->HCO3- Hydration Sulfonamide Sulfonamide (-SO₂NH₂) Sulfonamide->Zn2+ Displaces H₂O & Coordinates with Zn²⁺

Figure 1: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Benchmarking Experimental Workflow

A systematic approach is essential for a thorough and objective comparison. The following workflow outlines the key experiments to characterize the inhibitory potential of 4-chloro-N-phenylpyridine-3-sulfonamide.

cluster_workflow Benchmarking Workflow A Compound Preparation & QC B Enzymatic Assay: Stopped-Flow CO₂ Hydration A->B C Selectivity Profiling: Against other CA Isoforms (e.g., CA II) B->C D Cell-Based Assays: Hypoxia-Induced Acidification B->D F Data Analysis & Comparison C->F E Cell Viability & Proliferation Assays D->E E->F

Figure 2: Experimental workflow for benchmarking novel CA inhibitors.

Enzymatic Inhibition Assay: Stopped-Flow CO₂ Hydration

The gold standard for measuring the inhibitory potency of compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.[5] This method directly measures the enzyme's catalytic activity and its inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-chloro-N-phenylpyridine-3-sulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and standard inhibitors (Acetazolamide, Dorzolamide) in the assay buffer.

    • Prepare a solution of the purified recombinant human carbonic anhydrase isoform of interest (e.g., CA IX) in the assay buffer.

    • Prepare a CO₂-saturated solution.

  • Assay Performance:

    • Equilibrate the enzyme solution and the inhibitor solutions to the desired temperature (typically 25°C).

    • In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.

    • Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Isoform Selectivity Profiling

To assess the selectivity of 4-chloro-N-phenylpyridine-3-sulfonamide, it is crucial to test its inhibitory activity against other relevant carbonic anhydrase isoforms, such as the ubiquitously expressed CA II. High selectivity for the target isoform (e.g., CA IX) over off-target isoforms is a desirable characteristic for a therapeutic candidate to minimize potential side effects. The stopped-flow CO₂ hydration assay described above should be repeated using purified recombinant human CA II.

Comparative Data Summary

The following table provides a template for summarizing the inhibitory potency and selectivity of 4-chloro-N-phenylpyridine-3-sulfonamide in comparison to standard inhibitors.

CompoundTarget IsoformKᵢ (nM)IC₅₀ (nM)Selectivity (Kᵢ CA II / Kᵢ CA IX)
4-chloro-N-phenylpyridine-3-sulfonamide CA IXExperimental ValueExperimental ValueCalculated Value
CA IIExperimental ValueExperimental Value
Acetazolamide (Standard)CA IXLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
CA IILiterature/Experimental ValueLiterature/Experimental Value
Dorzolamide (Standard)CA IXLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
CA IILiterature/Experimental ValueLiterature/Experimental Value

Cell-Based Functional Assays

Demonstrating target engagement and functional consequences in a cellular context is a critical next step. Given the role of CA IX in the tumor microenvironment, assays that measure the compound's ability to inhibit hypoxia-induced extracellular acidification are highly relevant.

Hypoxia-Induced Extracellular Acidification Assay

Principle: Cancer cells overexpressing CA IX will acidify the extracellular medium, particularly under hypoxic conditions. An effective CA IX inhibitor will prevent or reduce this acidification.

Protocol:

  • Cell Culture: Culture a cancer cell line known to express high levels of CA IX under hypoxic conditions (e.g., MDA-MB-231 breast cancer cells).

  • Hypoxic Induction: Incubate the cells in a hypoxic chamber (e.g., 1% O₂) to induce the expression of CA IX.

  • Inhibitor Treatment: Treat the hypoxic cells with varying concentrations of 4-chloro-N-phenylpyridine-3-sulfonamide and standard inhibitors.

  • pH Measurement: Measure the pH of the cell culture medium at different time points using a pH-sensitive fluorescent probe or a microphysiometer.

  • Data Analysis: Plot the change in extracellular pH as a function of inhibitor concentration to determine the compound's potency in a cellular environment.

Cell Viability and Proliferation Under Hypoxia

Principle: By inhibiting CA IX, the compound is expected to disrupt the pH regulation necessary for cancer cell survival and proliferation under hypoxic stress, leading to reduced viability.

Protocol:

  • Cell Seeding and Treatment: Seed CA IX-expressing cancer cells and treat them with a range of concentrations of the test and standard compounds.

  • Hypoxic Incubation: Place the treated cells in a hypoxic environment.

  • Viability Assessment: After a defined incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC₅₀ for cell viability for each compound and compare their effects.

The Signaling Context of CA IX in Cancer

The inhibition of CA IX has downstream effects on several signaling pathways crucial for cancer progression. Understanding this broader context is vital for interpreting the experimental results.

cluster_pathway CA IX Signaling in the Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp pHe_acid Extracellular Acidification CAIX_exp->pHe_acid pHi_alk Intracellular Alkalinization CAIX_exp->pHi_alk Invasion Invasion & Metastasis pHe_acid->Invasion Tumor_Survival Tumor Cell Survival pHi_alk->Tumor_Survival Proliferation Proliferation pHi_alk->Proliferation Inhibitor 4-chloro-N-phenyl- pyridine-3-sulfonamide Inhibitor->CAIX_exp Inhibits

Figure 3: Role of CA IX in the tumor microenvironment and the point of intervention.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of 4-chloro-N-phenylpyridine-3-sulfonamide as a putative carbonic anhydrase inhibitor. The proposed experiments will elucidate its inhibitory potency, isoform selectivity, and cellular efficacy. Positive results from these initial benchmarking studies would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials in relevant animal models of cancer. The ultimate goal is to determine if this novel compound offers a significant therapeutic advantage over existing carbonic anhydrase inhibitors.

References

  • Svastova, E., et al. (2004). Carbonic Anhydrase IX Reduces E-cadherin-Mediated Adhesion of MDCK Cells via Interaction with β-catenin. Experimental Cell Research, 290(2), 332-345.
  • Giatromanolaki, A., et al. (2020). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 12(7), 1793.
  • Rana, S., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9653-9664.
  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65-77.
  • Svoboda, M., et al. (2013). Carbonic anhydrase IX: regulation and role in cancer. Current Pharmaceutical Design, 19(37), 6696-6709.
  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65-77.
  • Santa Cruz Biotechnology, Inc. (n.d.). CA IX Inhibitors.
  • Akhtar, M. S., et al. (2009). Small molecule carbonic anhydrase IX inhibitors for targeted molecular imaging of cancer by SPECT. Journal of Nuclear Medicine, 50(Supplement 2), 143P.
  • Zatovicova, M., et al. (2010). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 1, 1-10.
  • Jamshidi, S., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 30(17), 3987.
  • Wax, M. B. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Santa Cruz Biotechnology, Inc. (n.d.). Carbonic Anhydrases Inhibitors.
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
  • Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Sciences, 10(1), 58.
  • MedchemExpress. (n.d.). Carbonic Anhydrase | Inhibitors.
  • BenchChem. (2025). The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper.

Sources

Safety & Regulatory Compliance

Safety

4-chloro-N-phenylpyridine-3-sulfonamide proper disposal procedures

Operational Guide: Handling and Disposal of 4-Chloro-N-phenylpyridine-3-sulfonamide As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated heteroaromatics is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 4-Chloro-N-phenylpyridine-3-sulfonamide

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated heteroaromatics is a critical operational challenge in drug development and chemical research. 4-Chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5) is a highly specialized intermediate[1]. Because its molecular architecture combines a chlorinated pyridine ring with a sulfonamide moiety, its disposal cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step protocol for the segregation, containment, and ultimate destruction of this compound. By strictly segregating the waste at the bench, you inherently validate the downstream destruction process, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & The Causality of Disposal Methods

To design a safe disposal protocol, we must first understand the thermal degradation profile of the molecule. The chemical formula is C11H9ClN2O2S[1].

  • The Halogen Factor (C-Cl bond): Upon combustion, the chlorine atom is liberated, reacting with hydrogen to form highly corrosive Hydrogen Chloride (HCl) gas. If incinerated at insufficient temperatures, it risks forming trace polychlorinated biphenyls or dioxins[2].

  • The Sulfur & Nitrogen Factor: The sulfonamide (-SO2NH-) and pyridine nitrogen oxidize during combustion to form Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) [3].

Causality Insight: Because of the presence of these three elements (Cl, S, N), standard non-hazardous municipal incineration is strictly prohibited. The waste must be routed to a RCRA-permitted high-temperature incinerator equipped with a caustic wet scrubber system to neutralize the resulting acid gases[4].

Quantitative Data & Hazard Summary

Table 1: Chemical Identity & Hazard Profile

Property Specification / Detail
Chemical Name 4-Chloro-N-phenylpyridine-3-sulfonamide
CAS Number 163137-33-5[1]
Molecular Formula C11H9ClN2O2S[1]
Molecular Weight 268.72 g/mol [1]
Primary Hazards Skin/Eye Irritant, Environmental Toxicity, Acid Gas Precursor

| Target Waste Stream | Halogenated Organic Waste (Solid or Liquid)[5] |

Table 2: Waste Segregation & Compatibility

Waste Stream Compatibility Rationale
Halogenated Organics Highly Compatible Shares the same incineration and caustic scrubbing requirements[4].
Non-Halogenated Organics Incompatible Mixing increases the volume of waste requiring expensive wet-scrubber incineration[5].

| Strong Acids/Bases | Strictly Incompatible | Risk of exothermic reaction or hydrolysis of the sulfonamide group[5]. |

Step-by-Step Laboratory Segregation Protocol

This methodology ensures that waste is captured at the point of generation without cross-contaminating other streams.

  • Step 1: Point-of-Generation Containment

    • All handling of the raw powder or solutions must occur within a certified chemical fume hood.

    • Equip personnel with standard PPE: Nitrile gloves (double-gloving recommended if handling in permeating solvents like DMSO or DMF), safety goggles, and a lab coat.

  • Step 2: Segregation into Halogenated Streams

    • Solid Waste: Place contaminated weigh boats, pipette tips, and residual powder into a designated, puncture-resistant container labeled "Solid Halogenated Organic Waste."

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol), pour the effluent into a carboy explicitly designated for "Liquid Halogenated Waste"[5]. Never pour this mixture into a non-halogenated carboy, as this violates RCRA segregation principles and exponentially increases disposal costs.

  • Step 3: Documentation and Labeling

    • Log the exact mass or volume added to the waste log. The EPA requires precise tracking of halogenated compounds to calculate the required Destruction and Removal Efficiency (DRE) during incineration[6].

Final Disposal & Destruction Methodology

Once the waste leaves your facility, it enters a highly regulated destruction pathway. Under EPA guidelines (40 CFR Part 268), halogenated organic compounds are restricted from land disposal and must undergo thermal destruction[7].

  • Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C (2000°F)[6]. This ensures the complete cleavage of the C-Cl and C-S bonds, achieving the EPA-mandated 99.99% DRE[6].

  • Acid Gas Scrubbing: The flue gas, now rich in HCl, SO2, and NOx, is passed through a caustic wet scrubber (typically utilizing Sodium Hydroxide, NaOH)[4]. The scrubber neutralizes the acid gases into benign salts (e.g., NaCl, Na2SO4) and water before the clean exhaust is released into the atmosphere[3].

Spill Response & Decontamination

A self-validating safety system must account for operational failures. In the event of an accidental release:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Solid Spill: Do not use compressed air or dry sweeping, which aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a compatible solvent) to suppress dust, then carefully scoop the material into a solid halogenated waste container.

  • Liquid Spill (in solvent): Apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust , as the mixture may become highly flammable depending on the solvent. Sweep the saturated absorbent into a solid halogenated waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting the rinsate as aqueous halogenated waste.

Waste Routing Decision Pathway

The following diagram illustrates the operational decision tree for routing 4-chloro-N-phenylpyridine-3-sulfonamide waste to ensure compliance and environmental safety.

WasteRouting Start 4-chloro-N-phenylpyridine- 3-sulfonamide Waste Decision Mixed with Aqueous Solvents? Start->Decision Aqueous Aqueous Halogenated Waste Stream Decision->Aqueous Yes Organic Non-Aqueous Halogenated Organic Stream Decision->Organic No Incinerator RCRA-Permitted High-Temp Incinerator (>1100°C) Aqueous->Incinerator Organic->Incinerator Scrubber Caustic Wet Scrubber (Neutralizes HCl, SOx, NOx) Incinerator->Scrubber Combustion Gases Emission Clean Exhaust Gas (CO2, H2O, N2) Scrubber->Emission

Decision tree for the segregation and thermal destruction of halogenated sulfonamide waste.

References

  • Hazardous Waste Segregation, Bucknell University, [Link]

  • Chapter 2: Incinerators and Oxidizers, Environmental Protection Agency (EPA), [Link]

  • Test Methods for Evaluating Solid Waste: Chapter Thirteen - Incineration, Environmental Protection Agency (EPA), [Link]

  • Chapter 2 Section 3.2 - Incinerators, Environmental Protection Agency (EPA), [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32, eCFR, [Link]

Sources

Handling

Personal protective equipment for handling 4-chloro-N-phenylpyridine-3-sulfonamide

As a Senior Application Scientist, I frequently observe a critical gap between generic Safety Data Sheet (SDS) recommendations and the nuanced realities of benchtop execution. Handling specialized intermediates like 4-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical gap between generic Safety Data Sheet (SDS) recommendations and the nuanced realities of benchtop execution. Handling specialized intermediates like 4-chloro-N-phenylpyridine-3-sulfonamide requires more than just wearing gloves; it requires a mechanistic understanding of the chemical's properties to build a self-validating safety protocol.

This guide provides a comprehensive, step-by-step operational and logistical plan for researchers and drug development professionals working with this compound.

Chemical Hazard Profile & Causality Assessment

To design an effective safety protocol, we must first understand the structural liabilities of 4-chloro-N-phenylpyridine-3-sulfonamide (CAS: 163137-33-5)[1].

  • Mechanistic Reactivity: The chloro-substituent at the 4-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution ( SN​Ar ). In biological systems, this translates to potential reactivity with protein nucleophiles (such as cysteine residues in the skin or respiratory tract), making it a putative skin sensitizer and respiratory irritant.

  • Physical State Hazards: As a fine crystalline powder (Molecular Weight: 268.72 g/mol )[1], the primary exposure route during weighing and transfer is the inhalation of airborne particulates.

  • Solvent Synergy: This compound is typically solubilized in polar aprotic solvents like DMSO or DMF for biological assays. These solvents act as carrier agents that can rapidly transport dissolved hazardous solutes through standard glove materials, necessitating strict PPE selection.

Mandatory PPE Matrix

In accordance with the hazard assessment requirements of2[2], the following personal protective equipment is mandatory.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm thickness for splash; double-glove for high volume)Nitrile provides excellent physical resistance to the solid powder and moderate breakthrough time against common aprotic solvents (DMSO/DMF) used during solubilization.
Eye Protection ANSI Z87.1 Safety Goggles with side shieldsProtects against micro-particulate aerosolization during powder transfer and liquid splashing during solvent addition.
Body Protection Flame-retardant, high-collar laboratory coatPrevents particulate accumulation on street clothes. The high collar protects the exposed neck area from airborne dust.
Respiratory Chemical Fume Hood (80-120 fpm face velocity)Primary engineering control. As outlined in 3[3], handling fine toxic powders must be restricted to ventilated enclosures to prevent inhalation.

Step-by-Step Operational Workflow

The following protocol ensures a self-validating system where each step inherently minimizes the risk of the subsequent step.

Step 1: Environmental Control & Setup Verify that the chemical fume hood is operational. Clear the workspace of unnecessary clutter to prevent cross-contamination. Line the weighing area with a disposable, anti-static bench pad.

Step 2: PPE Donning & Inspection Equip the mandatory PPE. Inspect nitrile gloves for micro-tears before handling the chemical[3].

Step 3: Weighing Protocol Utilize an anti-static weighing boat . Fine powders like 4-chloro-N-phenylpyridine-3-sulfonamide hold static charges that cause them to aerosolize or cling to spatulas, dramatically increasing exposure risk. Grounding the static charge ensures a clean, controlled transfer.

Step 4: Solubilization Transfer the pre-weighed solid directly into the reaction vessel within the fume hood. Add the designated solvent slowly down the side of the vessel to minimize dust generation.

Step 5: Doffing & Decontamination Wipe down the balance and surrounding hood area with a damp paper towel (water/ethanol mix). Remove gloves inside-out to encapsulate any residual powder, and wash hands immediately[3].

HandlingWorkflow Start Pre-Operation Setup Verify Fume Hood (80-120 fpm) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Proceed to Weighing Weighing Use Anti-Static Boat PPE->Weighing Inside Hood Transfer Transfer to Reactor Minimize Aerosolization Weighing->Transfer Careful pouring Solubilization Solubilization (e.g., DMSO/DMF) Transfer->Solubilization Add solvent Decon Decontamination & Doffing Solubilization->Decon Post-reaction

Workflow for the safe handling and solubilization of 4-chloro-N-phenylpyridine-3-sulfonamide.

Spill Response and Disposal Plan

A rapid, procedural response to spills prevents widespread laboratory contamination.

Spill Response Protocol:

  • Assess: Determine the volume. For minor spills (<50g) inside the hood, proceed to containment. For major spills outside the hood, evacuate the area and contact Environmental Health and Safety (EHS).

  • Contain: Do not sweep. Sweeping aerosolizes the reactive powder. Instead, cover the spill with damp paper towels to suppress dust generation.

  • Collect: Use a disposable plastic scoop to collect the dampened powder and towels.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down.

Waste Disposal Logistics:

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, paper towels) must be placed in a clearly labeled, sealable container designated for Halogenated Solid Waste (due to the presence of the chlorine atom).

  • Liquid Waste: Solutions containing this compound must be segregated into Halogenated Organic Liquid Waste streams. Never mix with non-halogenated waste, as this violates environmental disposal regulations and risks incompatible chemical reactions.

SpillResponse Spill Powder Spill Detected Assess Assess Extent (<50g vs >50g) Spill->Assess Contain Containment Cover with damp towel Assess->Contain If minor Collect Collection Use plastic scoop Contain->Collect Clean Surface Decon Wash with soap/water Collect->Clean Waste Halogenated Solid Waste Clean->Waste

Step-by-step spill response and decontamination pathway for solid chemical spills.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Retrieved from: [Link]

Sources

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